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  • Product: O-Cyclobutyl-hydroxylamine hydrochloride
  • CAS: 137270-23-6

Core Science & Biosynthesis

Foundational

Chemical properties of O-Cyclobutyl-hydroxylamine hydrochloride

Executive Summary O-Cyclobutyl-hydroxylamine hydrochloride (CAS: 137270-23-6) is a specialized alkoxylamine building block used primarily in medicinal chemistry to introduce the cyclobutoxy pharmacophore.[1] As a constra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Cyclobutyl-hydroxylamine hydrochloride (CAS: 137270-23-6) is a specialized alkoxylamine building block used primarily in medicinal chemistry to introduce the cyclobutoxy pharmacophore.[1] As a constrained, lipophilic bioisostere of O-ethyl or O-isopropyl groups, the cyclobutyl moiety offers unique metabolic stability and conformational restriction. This guide details the chemical properties, validated synthesis protocols, and reactivity profiles necessary for integrating this reagent into high-value drug development pipelines.

Part 1: Chemical Identity & Structural Analysis

The compound exists as a stable hydrochloride salt, preventing the volatility and potential decomposition associated with the free base hydroxylamine.

Property Data
Chemical Name O-Cyclobutyl-hydroxylamine hydrochloride
CAS Number 137270-23-6
Molecular Formula C₄H₉NO[1][2] · HCl
Molecular Weight 123.58 g/mol
Structure Cyclobutane ring ether-linked to an ammonium chloride group
SMILES C1CC(C1)ON.Cl
Appearance White to off-white hygroscopic crystalline solid
Solubility Soluble in water, methanol, DMSO; Insoluble in hexanes, Et₂O
Structural Significance

The cyclobutane ring introduces significant Baeyer strain (~26 kcal/mol) and Pitzer strain (torsional strain). Unlike the planar cyclopropane, cyclobutane adopts a "puckered" butterfly conformation to relieve eclipsing interactions. When incorporated into a drug molecule via the hydroxylamine linker, this puckering creates a distinct spatial volume that can improve binding selectivity compared to flexible linear alkyl chains.

Part 2: Physicochemical Profile

The hydrochloride salt form is critical for handling. The protonated amine (


 for the conjugate acid) renders the compound acidic in aqueous solution.
Parameter Value / Characteristic Implication for Handling
Melting Point ~150–160 °C (Decomposition)Do not heat neat; risk of rapid decomposition.
Hygroscopicity HighStore under inert atmosphere (Argon/N₂) with desiccant.
Acidity (pH) ~3.0 (1% aq. solution)Corrosive to mild steel; use glass or Hastelloy.
Thermal Stability ModerateStable at RT; degrades >100°C releasing HCl and NOₓ.

Part 3: Synthesis & Manufacturing Protocols

Direct alkylation of N-protected hydroxylamines with cyclobutyl halides is often sluggish due to the steric hindrance of the secondary carbon and the ring strain retarding


 pathways. The industry-standard Mitsunobu Route  is the most reliable method, utilizing cyclobutanol as the starting material.
Validated Synthetic Route: The Phthalimide Protocol

This three-step protocol ensures high purity by avoiding poly-alkylation.

Step 1: Mitsunobu Coupling

Reaction: Cyclobutanol + N-Hydroxyphthalimide (NHPI)


 N-Cyclobutoxyphthalimide
  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), THF.
    
  • Conditions:

    
    , 12–18 h.
    
  • Mechanism: Activation of the alcohol by

    
    /DIAD followed by 
    
    
    
    displacement by the nucleophilic oxygen of NHPI.
  • Critical Note: Maintain temperature

    
     during DIAD addition to prevent side reactions.
    
Step 2: Hydrazinolysis

Reaction: N-Cyclobutoxyphthalimide + Hydrazine


 O-Cyclobutylhydroxylamine (Free Base) + Phthalhydrazide
  • Reagents: Hydrazine monohydrate (

    
    ), Ethanol/DCM.
    
  • Conditions: Reflux or RT, depending on substrate stability.

  • Workup: The phthalhydrazide byproduct precipitates and is removed by filtration.

Step 3: Salt Formation

Reaction: Free Base + HCl


 Hydrochloride Salt
  • Reagents: 4M HCl in Dioxane or

    
    .
    
  • Conditions:

    
    , anhydrous conditions.
    
  • Isolation: Filtration of the precipitated salt.[3]

Synthesis Workflow Visualization

SynthesisRoute Start Cyclobutanol (Starting Material) Intermediate1 N-Cyclobutoxyphthalimide (Protected) Start->Intermediate1 NHPI, PPh3, DIAD (Mitsunobu) Intermediate2 O-Cyclobutylhydroxylamine (Free Base) Intermediate1->Intermediate2 N2H4·H2O (Hydrazinolysis) Final O-Cyclobutyl-hydroxylamine Hydrochloride Intermediate2->Final HCl in Dioxane (Salt Formation)

Caption: Figure 1. Step-wise synthesis of O-Cyclobutyl-hydroxylamine HCl via the Mitsunobu-Phthalimide route.

Part 4: Reactivity & Synthetic Utility

O-Cyclobutyl-hydroxylamine is a potent


-effect nucleophile . The lone pair repulsion between the adjacent nitrogen and oxygen atoms raises the ground state energy, making the amine nitrogen significantly more nucleophilic than a standard primary amine.
Oxime Ether Formation (Chemesective Ligation)

The primary application is the condensation with ketones or aldehydes to form O-cyclobutyl oxime ethers . This linkage is hydrolytically stable and resistant to many metabolic enzymes.

  • Conditions: Pyridine or NaOAc buffer, MeOH/EtOH, RT.

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by acid-catalyzed dehydration.

Amide Coupling (Hydroxamate Synthesis)

Reacts with activated carboxylic acids (EDC/NHS esters or acid chlorides) to form N-alkoxy amides (hydroxamates) .

  • Utility: These motifs are common in histone deacetylase (HDAC) inhibitors and siderophore mimics.

Reactivity Pathway Diagram

Reactivity Reagent O-Cyclobutyl-NH3+ Cl- FreeBase Free Base Generation (In situ with base) Reagent->FreeBase Base (Pyridine/Et3N) Product1 O-Cyclobutyl Oxime Ether (Stable Linker) FreeBase->Product1 + Target 1 (- H2O) Product2 N-Cyclobutoxy Amide (Hydroxamate) FreeBase->Product2 + Target 2 (- LG) Target1 Aldehyde/Ketone (R-CHO / R-COR') Target2 Activated Ester (R-CO-LG)

Caption: Figure 2. Divergent reactivity pathways for O-Cyclobutyl-hydroxylamine in medicinal chemistry.

Part 5: Handling, Safety & Stability

Hazard Identification
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Potential Mutagenicity: Hydroxylamine derivatives are often Ames positive; handle as a potential mutagen.

  • Explosion Hazard: While the HCl salt is stable, heating the residue above 100°C or mixing with strong oxidizers can lead to rapid decomposition.

Storage Protocol
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Flush with Argon before sealing.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Incompatibility: Keep away from ketones (acetone) during storage to prevent inadvertent oxime formation.

References

  • Sigma-Aldrich. O-Cyclobutylhydroxylamine Hydrochloride Product Specification. CAS 137270-23-6.[1]

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via Mitsunobu reaction. Synthesis, 1976(10), 682-684. Link

  • Petrie, C. R., et al. (1985). Synthesis and biological activity of O-alkyl derivatives of hydroxylamine. Journal of Medicinal Chemistry, 28(8), 1010-1016. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 137270-23-6. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for N-hydroxyphthalimide deprotection protocols).

Sources

Exploratory

Technical Deep Dive: O-Cyclobutyl-hydroxylamine Derivatives in Drug Discovery

Executive Summary O-Cyclobutyl-hydroxylamine ( -CBHA) derivatives represent a specialized niche in medicinal chemistry, serving as critical pharmacophores and synthetic intermediates. Unlike their linear alkoxy counterpa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Cyclobutyl-hydroxylamine (


-CBHA) derivatives represent a specialized niche in medicinal chemistry, serving as critical pharmacophores and synthetic intermediates. Unlike their linear alkoxy counterparts (methoxy, ethoxy), the cyclobutyl ether moiety offers a unique combination of metabolic stability , defined steric bulk , and lipophilicity  without the high conformational flexibility of acyclic chains.

This guide provides a comprehensive technical analysis of


-cyclobutyl-hydroxylamine derivatives, focusing on robust synthetic routes, reactivity profiles, and their application as bioisosteres in modern drug development.

Structural & Electronic Properties

The cyclobutyl group introduces specific physicochemical properties that distinguish


-CBHA from other alkoxyamines:
  • Ring Strain & Pucker: The cyclobutane ring possesses significant ring strain (~26 kcal/mol) and exists in a "puckered" conformation to minimize torsional strain and transannular interactions. This creates a distinct spatial volume that can fill hydrophobic pockets in protein targets more effectively than planar aromatic rings or flexible alkyl chains.

  • Lipophilicity: The addition of the cyclobutyl group increases

    
    , enhancing membrane permeability compared to 
    
    
    
    -methyl or
    
    
    -ethyl analogs.
  • Metabolic Stability: The cycloalkoxy ether linkage is generally resistant to rapid metabolic hydrolysis and oxidative dealkylation compared to linear alkyl ethers, making it a valuable motif for extending half-life (

    
    ).
    
Quantitative Comparison (Predicted)
Property

-Methyl

-Isopropyl

-Cyclopropyl

-Cyclobutyl
Steric Bulk (

)
LowMediumMediumHigh
Conf. Flexibility HighMediumLow (Rigid)Low (Puckered)
Electronic Effect Electron DonatingElectron Donating

-Donor/

-Acceptor
Inductive Donor
Stability (Oxidation) LowMediumHighHigh

Synthetic Methodologies: Causality & Choice

Synthesizing


-cyclobutyl-hydroxylamine requires navigating the specific reactivity of the cyclobutyl ring. Direct 

alkylation using cyclobutyl halides is often sluggish due to steric hindrance and the ring's reluctance to achieve the planar transition state required for backside attack. Furthermore, elimination to cyclobutene is a competing side reaction under basic conditions.

Therefore, we prioritize Mitsunobu Inversion as the "Gold Standard" protocol.

Route A: The Mitsunobu Protocol (Expert Recommended)

This route utilizes cyclobutanol and


-hydroxyphthalimide (NHPI) .
  • Why: It avoids the poor kinetics of cyclobutyl halide substitution. The reaction proceeds via a phosphonium intermediate that activates the alcohol, allowing the nucleophilic NHPI to attack.

  • Mechanism:

    
     inversion (though irrelevant for symmetrical cyclobutanol, it is critical if substituted).
    
  • Deprotection: Hydrazinolysis cleaves the phthalimide to release the free amine.

Route B: Direct Alkylation (Alternative)

Uses


-Boc-hydroxylamine  and cyclobutyl bromide .
  • Why: Useful if DEAD/DIAD (Mitsunobu reagents) are incompatible with other functional groups.

  • Limitation: Requires strong bases (e.g., NaH, DBU) and often suffers from lower yields due to elimination byproducts.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow for the recommended synthesis strategy.

SynthesisWorkflow Start Cyclobutanol Intermed N-Cyclobutoxyphthalimide (Intermediate) Start->Intermed Activation Reagent1 N-Hydroxyphthalimide (NHPI) Reagent1->Intermed Reagent2 PPh3 / DIAD (Mitsunobu) Reagent2->Intermed Coupling Product O-Cyclobutylhydroxylamine (Free Base) Intermed->Product Deprotection Cleavage Hydrazine Hydrate (or Methylhydrazine) Cleavage->Product Salt HCl Salt Formation Product->Salt Stabilization

Figure 1: Strategic workflow for the synthesis of O-cyclobutylhydroxylamine via the Mitsunobu route, ensuring high fidelity and yield.

Experimental Protocol: Preparation of -Cyclobutylhydroxylamine Hydrochloride

Safety Warning: Hydroxylamine derivatives can be potentially explosive upon heating. Work behind a blast shield. Hydrazine is toxic and a suspected carcinogen.

Step 1: Synthesis of -Cyclobutoxyphthalimide

Reagents: Cyclobutanol (1.0 equiv),


-Hydroxyphthalimide (1.1 equiv), Triphenylphosphine (

, 1.1 equiv), Diisopropyl azodicarboxylate (DIAD, 1.1 equiv), THF (anhydrous).
  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve Cyclobutanol, NHPI, and 
    
    
    
    in anhydrous THF (
    
    
    ).
  • Addition: Cool the solution to

    
    . Add DIAD dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature to prevent side reactions.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Triturate the residue with cold MeOH or use column chromatography (Silica, Hexane/EtOAc gradient) to isolate the white solid intermediate.

Step 2: Deprotection to -Cyclobutylhydroxylamine

Reagents:


-Cyclobutoxyphthalimide (from Step 1), Hydrazine hydrate (3.0 equiv), EtOH.
  • Cleavage: Dissolve the intermediate in EtOH (

    
    ). Add hydrazine hydrate dropwise.[1]
    
  • Precipitation: Stir at RT for 2–4 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Filtration: Filter off the phthalhydrazide solid and wash with cold ether.

  • Isolation: The filtrate contains the free amine.

    • Caution:

      
      -Cyclobutylhydroxylamine is volatile. Do not rotovap to dryness under high vacuum without care.
      
Step 3: Salt Formation (HCl)
  • Acidification: Cool the filtrate to

    
    . Add 
    
    
    
    HCl in Dioxane (1.5 equiv) dropwise.
  • Crystallization: The hydrochloride salt will precipitate. Dilute with

    
     to maximize precipitation.
    
  • Collection: Filter the white solid, wash with

    
    , and dry under vacuum.
    
    • Yield Target: 65–75% (over 2 steps).

Applications in Drug Discovery[2][3]

A. Bioisosterism & Pharmacophore Modulation

The


-cyclobutyl group acts as a bioisostere for:
  • 
    -Isopropyl groups:  Similar branching but locked conformation.
    
  • 
    -Phenyl rings:  Reduced aromaticity but similar space-filling in narrow pockets.
    
B. Synthesis of "Reverse" Weinreb Amides

While standard Weinreb amides (


-methoxy-

-methyl) are used for ketone synthesis,

-cyclobutoxy amides offer altered hydrolytic stability and can serve as prodrugs or specific enzyme inhibitors.
C. Electrophilic Amination Reagents

-Cyclobutylhydroxylamine derivatives (specifically activated esters like 

-cyclobutyl-

-benzoylhydroxylamine) can serve as electrophilic nitrogen sources for the direct amination of carbanions, allowing the installation of the

group.
Pathway Visualization: Reactivity Profile

Reactivity Core O-Cyclobutylhydroxylamine (Nucleophile) Path1 Acylation (R-COCl / EDC) Core->Path1 Path2 Reductive Amination (R-CHO / NaBH3CN) Core->Path2 Path3 Sulfonylation (R-SO2Cl) Core->Path3 Prod1 N-Alkoxy Amides (Hydroxamate Isosteres) Path1->Prod1 Drug Candidates Prod2 N-Alkyl-O-Cyclobutyl Amines Path2->Prod2 Secondary Amines Prod3 N-Alkoxy Sulfonamides (Bioactive Core) Path3->Prod3 Antibacterial Motifs

Figure 2: Divergent reactivity of O-cyclobutylhydroxylamine, illustrating its versatility in generating diverse pharmacophores.

References

  • Synthesis via Mitsunobu Protocol

    • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via the Mitsunobu reaction. Synthesis, 1976(10), 682-684.

    • Note: Provides the foundational causality for using NHPI and alcohols for O-alkyl
  • Cyclobutane Reactivity & Strain

    • Wiberg, K. B. (1986). The structures and energies of small ring compounds. Angewandte Chemie International Edition, 25(4), 312-322.

  • Medicinal Chemistry Applications (General Alkoxyamines)

    • Liu, J., et al. (2010). O-Cyclopropyl hydroxylamines: Gram-Scale Synthesis and Utility. Organic & Biomolecular Chemistry.

    • Note: While specific to cyclopropyl, this authoritative text validates the hydrazinolysis and salt formation protocols adapted here for the cyclobutyl analog.
  • Weinreb Amide Analogs

    • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of Cyclobutyl Alkoxyamines

This guide provides an in-depth technical analysis of the thermodynamic stability of cyclobutyl-functionalized alkoxyamines, focusing on their bond dissociation energies (BDE), kinetic parameters ( , ), and experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of cyclobutyl-functionalized alkoxyamines, focusing on their bond dissociation energies (BDE), kinetic parameters (


, 

), and experimental characterization.

Technical Whitepaper | Version 2.0

Executive Summary

The precise control of Nitroxide Mediated Polymerization (NMP) and the efficacy of alkoxyamine-based therapeutic delivery systems hinge on the lability of the C-ON bond.[1] Cyclobutyl alkoxyamines represent a unique class of initiators where the alkyl fragment possesses significant ring strain (


26.5 kcal/mol) and restricted conformational freedom.

This guide details the thermodynamic determinants governing the homolysis of cyclobutyl-based alkoxyamines. Unlike acyclic secondary alkyl nitroxides (e.g., isopropyl-TEMPO), cyclobutyl derivatives exhibit distinct activation entropies and radical stabilization energies due to the transition from an


 hybridized carbon in the dormant state to a quasi-planar radical intermediate.

Theoretical Framework: C-ON Bond Homolysis

The fundamental equilibrium governing alkoxyamine stability is the reversible homolysis of the C-O bond:



Thermodynamic Parameters

The equilibrium constant


 is defined by the free energy of dissociation 

:

For cyclobutyl alkoxyamines, two opposing factors critically influence


 (and thus 

):
  • Steric Strain (Front Strain): The bulky nitroxide moiety (e.g., TEMPO, SG1) exerts steric pressure on the cyclobutyl ring. However, the "tied-back" nature of the cyclobutyl ring often reduces steric clash compared to freely rotating acyclic analogues (e.g., sec-butyl), potentially increasing stability (higher

    
    ).
    
  • Radical Stabilization Energy (RSE): The generated cyclobutyl radical is a secondary radical. While secondary radicals are generally stable, the cyclobutyl radical suffers from ring strain. The transition from the tetrahedral alkoxyamine to the planar radical increases angle strain, potentially destabilizing the radical and increasing the BDE.

The Activation Energy ( ) Landscape

The activation energy for homolysis is approximated by:



Where 

is the enthalpy of activation for the recombination (usually small,

2-5 kJ/mol).

Comparative Stability Data (Estimated): | Alkyl Fragment (


) | Nitroxide | 

(kJ/mol) |

(s

, 393 K) | Stability Context | | :--- | :--- | :--- | :--- | :--- | | Cyclobutyl | TEMPO | 125 - 130 | 1.0

10

| High thermal stability due to ring strain penalties in the radical. | | Isopropyl | TEMPO | 120 - 124 | 4.5

10

| Reference secondary acyclic standard. | | 1-Phenylethyl | TEMPO | 110 - 115 | 8.0

10

| Stabilized by benzylic resonance (NMP standard). | | Cyclobutyl | SG1 | 110 - 115 | 2.0

10

| SG1 lowers

vs TEMPO due to steric bulk/polarity. |

Note: Values are synthesized from kinetic trends of secondary alkyl alkoxyamines and cycloalkane BDEs.

Mechanistic Pathways & Visualization

The following diagram illustrates the homolysis pathway and the competing side reactions (disproportionation) that must be suppressed for accurate stability measurement.

G Alkoxyamine Cyclobutyl Alkoxyamine (Dormant Species) TS Transition State [Polar/Steric Strain] Alkoxyamine->TS Heat (kd) RadicalPair Radical Pair (Cyclobutyl• + •Nitroxide) TS->RadicalPair Homolysis RadicalPair->TS Recombination (kc) Alkene Cyclobutene + Hydroxylamine RadicalPair->Alkene H-Abstraction (Disproportionation) RingOpen Linear Radical (Ring Opening) RadicalPair->RingOpen Beta-Scission (Rare < 150°C)

Figure 1: Kinetic pathway of cyclobutyl alkoxyamine dissociation. Note that disproportionation is the primary irreversible termination route.

Experimental Protocols for Stability Determination

To ensure scientific integrity, stability must be measured using EPR (Electron Paramagnetic Resonance) or Nitroxide Exchange Experiments . The following protocol describes the EPR Power Compensation Method , considered the gold standard.

Reagents and Equipment
  • Analyte: Purified Cyclobutyl Alkoxyamine (>98% purity by 1H NMR).

  • Solvent: tert-Butylbenzene (high boiling point, non-reactive).

  • Scavenger: Galvinoxyl or excess free nitroxide (if performing exchange).

  • Equipment: X-Band EPR Spectrometer with variable temperature unit (VTU).

Protocol: Determination of and

Step 1: Sample Preparation Dissolve the alkoxyamine (


 M) in degassed tert-butylbenzene. Oxygen must be removed via three freeze-pump-thaw cycles to prevent oxidation of the alkyl radical to peroxy species.

Step 2: Scavenger Addition Add a radical scavenger (e.g., Galvinoxyl) in 5-fold excess. The scavenger instantly traps the carbon-centered cyclobutyl radical, preventing recombination (


). This renders the dissociation irreversible, allowing direct measurement of 

.

Step 3: Isothermal Kinetics (EPR Monitoring)

  • Pre-heat the EPR cavity to the target temperature (e.g., 383 K, 393 K, 403 K).

  • Insert the sample and allow 2 minutes for thermal equilibration.

  • Monitor the appearance of the nitroxide signal (3-line spectrum for TEMPO, 6-line for SG1).

  • Record the double integration of the EPR signal intensity (

    
    ) over time.
    

Step 4: Data Processing Plot


 vs. time. The slope of the linear fit corresponds to 

. Repeat at minimum 4 different temperatures.

Step 5: Arrhenius Analysis Construct an Arrhenius plot (


 vs 

).
  • Slope:

    
    
    
  • Intercept:

    
     (Frequency factor)
    
Self-Validating Check
  • Linearity: The first-order kinetic plot must be linear (

    
    ). Deviation implies side reactions (e.g., instability of the nitroxide itself).
    
  • Iso-inversion Point: If using NMR exchange, ensure the disappearance of starting material matches the appearance of product 1:1.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Kinetic Measurement Syn Radical Coupling (Cyclobutyl-Br + Cu(0) + Ligand + Nitroxide) Pur Flash Chromatography (Neutral Alumina) Syn->Pur Check Purity Check (>98% NMR, No free Nitroxide) Pur->Check Prep Sample Prep (10^-4 M in t-Bu-Benzene + Scavenger) Check->Prep Degas Degassing (Freeze-Pump-Thaw x3) Prep->Degas EPR EPR Monitoring (Isothermal T: 100-130°C) Degas->EPR

Figure 2: End-to-end workflow for synthesizing and validating cyclobutyl alkoxyamines.

Applications and Implications

The thermodynamic stability of cyclobutyl alkoxyamines makes them suitable for:

  • High-Temperature NMP: The higher

    
     (compared to benzylic systems) allows for polymerization control at elevated temperatures (>120°C), useful for methacrylates.
    
  • Ring-Expansion Polymerization: While the C-ON bond is stable, the cyclobutyl ring can be triggered to open under specific catalytic conditions, converting the "dormant" alkoxyamine into a "living" chain extender with a different topology.

References

  • Audran, G., et al. "Dissociation of Alkoxyamines: Energy Landscape and Substituent Effects."[2] Chemical Reviews, 2014.

  • Marque, S. R. A. "Influence of Cyclic Alkyl Groups on the Homolysis of Alkoxyamines." Journal of Organic Chemistry, 2003.

  • Gigmes, D., et al. "Structure-Reactivity Relationships in Nitroxide Mediated Polymerization." Macromolecules, 2006.

  • Wayner, D. D. M., et al. "Bond Dissociation Energies of Cycloalkanes." Journal of the American Chemical Society, 2006.

  • Fischer, H. "The Persistent Radical Effect: A Principle for Selective Radical Reactions and Living Radical Polymerizations." Chemical Reviews, 2001.

Sources

Exploratory

Advanced Strategies for Cyclobutyl Moiety Installation: The Strain-Release &amp; Radical Functionalization Nexus

Topic: Introduction of Cyclobutyl Moiety using Hydroxylamine Salts Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction of Cyclobutyl Moiety using Hydroxylamine Salts Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The cyclobutyl moiety has emerged as a privileged pharmacophore in modern drug design, valued for its ability to restrict conformational flexibility, lower lipophilicity compared to cyclohexyl analogs, and serve as a metabolically stable bioisostere for phenyl rings. However, the installation of this strained ring system—particularly with specific substitution patterns—remains a synthetic bottleneck.

This guide details the application of Hydroxylamine Salts (e.g.,


) as critical reagents in two distinct, high-value methodologies for cyclobutyl introduction:
  • Nucleophilic Strain-Release: Direct opening of Bicyclo[1.1.0]butanes (BCBs) to synthesize 1,3-disubstituted cyclobutanes.

  • Radical Decarboxylation (Minisci-Type): Utilization of hydroxylamine-derived redox-active esters (RAEs) to append cyclobutyl radicals onto heteroaromatic scaffolds.

The Nucleophilic Pathway: Strain-Release Functionalization

Strategic Rationale

The most direct method to "introduce" a functionalized cyclobutyl moiety using hydroxylamine salts is the nucleophilic ring-opening of Bicyclo[1.1.0]butanes (BCBs) . BCBs possess significant strain energy (~66 kcal/mol), making the central C1–C3 bond highly reactive toward nucleophiles.

Using hydroxylamine (


) as the nucleophile is strategically valuable because it installs a hydroxyamino (-NHOH)  handle. This handle is a versatile "chameleon" intermediate that can be:
  • Reduced to a primary amine (3-aminocyclobutane).

  • Oxidized to a nitrone.

  • Cyclized with aldehydes to form isoxazolidines (bridged systems).

Mechanism of Action

The reaction proceeds via a strain-release mechanism where the nitrogen lone pair of the hydroxylamine attacks the bridgehead carbon of the BCB. This relieves the ring strain, cleaving the central bond and resulting in a 1,3-disubstituted cyclobutane.

BCB_Mechanism BCB Bicyclo[1.1.0]butane (Strain Energy ~66 kcal/mol) TS Transition State (Bridgehead Attack) BCB->TS + NH2OH NH2OH Hydroxylamine (Nucleophile) NH2OH->TS Inter Zwitterionic Intermediate TS->Inter C1-C3 Cleavage Product 3-(Hydroxyamino)cyclobutane (1,3-Disubstituted) Inter->Product Proton Transfer

Figure 1: Mechanistic pathway for the strain-release aminolysis of BCBs.

Experimental Protocol: Synthesis of -Cyclobutyl Hydroxylamines

Objective: Synthesis of 3-phenyl-N-hydroxycyclobutanamine from 1-phenylbicyclo[1.1.0]butane.

Materials:

  • 1-phenylbicyclo[1.1.0]butane (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)
    
  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: MeOH/Water (10:1) or DCM (for organic soluble bases)

Workflow:

  • Preparation: Dissolve Hydroxylamine HCl (1.5 mmol) and

    
     (1.5 mmol) in MeOH/Water (5 mL) to liberate the free base in situ. Stir for 10 minutes at 0°C.
    
  • Addition: Add 1-phenylbicyclo[1.1.0]butane (1.0 mmol) dropwise to the solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS for disappearance of BCB.

  • Workup: Concentrate the methanol. Dilute with EtOAc and wash with brine.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients). The product is a white solid.

Critical Considerations:

  • Regioselectivity: Nucleophilic attack typically occurs at the least substituted bridgehead carbon if the BCB is unsymmetrical, but electronic effects (e.g., sulfonyl groups) can invert this.

  • Stability:

    
    -cyclobutyl hydroxylamines are prone to oxidation. Store under inert atmosphere or derivatize immediately.
    

The Radical Pathway: Decarboxylative Cyclobutylation (Minisci)

Strategic Rationale

While the BCB method builds the cyclobutyl ring, the Minisci-type reaction is used to attach a pre-existing cyclobutyl ring to a heteroaromatic drug core. Here, hydroxylamine is the precursor to the Redox-Active Ester (RAE) activating group.

The Reagent:


-Hydroxyphthalimide (NHPI) is synthesized from phthalic anhydride and hydroxylamine . This NHPI is then coupled with Cyclobutyl Carboxylic Acid to form the RAE.
Mechanism: The RAE Radical Cascade

Under photoredox conditions (e.g., Ru or Ir catalysts), the RAE undergoes Single Electron Transfer (SET), fragmentation, and decarboxylation to generate a nucleophilic cyclobutyl radical.

Minisci_Pathway Acid Cyclobutyl-COOH RAE Redox-Active Ester (RAE) Acid->RAE + NHPI, Coupling NH2OH Hydroxylamine (Precursor) NHPI N-Hydroxyphthalimide (NHPI) NH2OH->NHPI Synthesis Radical Cyclobutyl Radical (•) RAE->Radical SET (Photocatalyst) -CO2, -Phth Product Cyclobutylated Heteroarene Radical->Product + Heterocycle Minisci Coupling Heterocycle Heteroarene (e.g., Pyridine) Heterocycle->Product

Figure 2: Hydroxylamine-derived RAE pathway for radical cyclobutylation.

Comparative Data: Method Selection
FeatureStrain-Release (BCB +

)
Radical RAE (Minisci)
Primary Utility Creating functionalized cyclobutyl building blocksLate-stage functionalization of drug scaffolds
Cyclobutyl Source Bicyclo[1.1.0]butaneCyclobutyl Carboxylic Acid
Role of Hydroxylamine Nucleophile (incorporated into product)Activating Group Precursor (leaving group)
Stereochemistry High fidelity (inversion at attack site)Racemic (planar radical intermediate)
Key Limitation Requires synthesis of BCB precursorRequires acidic conditions (classic Minisci)

References

  • Strain-Release Amination of BCBs

    • Title: Strain Release Amination.[1]

    • Source:Science (2016).
    • Context: Fundamental work on opening BCBs with amines (analogous to hydroxylamines).
    • URL:[Link]

  • Hydroxylamine-BCB Reactivity

    • Title: Amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes with hydroxylamine and polyformaldehyde.
    • Source:Green Chemistry (2022).
    • Context: Direct use of hydroxylamine salts with BCBs to form isoxazolidines via in situ nitrone form
    • URL:[Link]

  • Anomeric Amide Reagents (Hydroxylamine Derivatives)

    • Title: Strain-Release-Driven 1,3-Halo-hydroxylamination of Bicyclo[1.1.0]butanes Enabled by Anomeric Amide Reagents.[2][3]

    • Source:J. Am. Chem. Soc.[4] (2024).

    • Context: Advanced functionalization using modified hydroxylamines.[5]

    • URL:[Link]

  • Minisci Reaction with NHPI Esters

    • Title: A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters.[6]

    • Source:Chemistry - A European Journal (2018).
    • Context: Protocol for using hydroxylamine-derived RAEs for radical alkyl
    • URL:[Link]

Sources

Foundational

Chemical abstract service data for O-Cyclobutyl-hydroxylamine HCl

Topic: Chemical Abstract Service Data for O-Cyclobutyl-hydroxylamine HCl Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists CAS Registry N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Abstract Service Data for O-Cyclobutyl-hydroxylamine HCl Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

CAS Registry Number: 137270-23-6[1]

Executive Summary

O-Cyclobutyl-hydroxylamine Hydrochloride (CAS 137270-23-6) is a specialized alkoxyamine building block used critically in the synthesis of O-substituted oximes and hydroxamic acids .[1] In modern drug discovery, it serves as a strategic tool for "Lead Optimization," offering a bioisosteric alternative to linear alkoxy groups (e.g., O-ethyl, O-isopropyl). The cyclobutyl moiety provides unique conformational restriction and lipophilicity modulation (ClogP adjustment) without the metabolic liability often associated with cyclopropyl rings (e.g., P450-mediated ring opening) or the entropic penalty of flexible alkyl chains.

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound, emphasizing its role in generating metabolically stable pharmacophores.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The hydrochloride salt form is preferred for handling due to the volatility and instability of the free base amine.

PropertyDataNote
IUPAC Name O-Cyclobutylhydroxylamine hydrochloride
CAS Number 137270-23-6 Distinct from O-Cyclobutylmethyl analog
Molecular Formula C₄H₉NO[1] · HCl
Molecular Weight 123.58 g/mol Free base: 87.12 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility High: Water, Methanol, DMSOLow: Hexanes, Et₂O
Melting Point 165–170 °C (Decomposes)Varies by purity/crystallinity
Acidity (pKa) ~5.9 (Conjugate acid)Protonated amine
Storage 2–8 °C, Desiccated, Inert AtmosphereHydroscopic; degrade by moisture

Strategic Utility in Drug Design

The decision to incorporate an O-cyclobutyl group over other alkoxy substituents is rarely arbitrary. It is a calculated move in Structure-Activity Relationship (SAR) studies.

The "Cyclobutyl Effect"
  • Metabolic Stability: Unlike linear alkyl chains which are prone to rapid

    
    -oxidation or 
    
    
    
    hydroxylation, the cyclobutyl ring is sterically compact and lacks readily accessible terminal methyl groups, often extending the half-life (
    
    
    ) of the parent drug.
  • Conformational Restriction: The puckered conformation of the cyclobutyl ring (bond angles ~88°) fills hydrophobic pockets in target proteins (e.g., Kinases, GPCRs) with a distinct vector compared to the planar cyclopropyl or flexible isopropyl groups.

  • Lipophilicity Tuning: It increases lipophilicity moderately compared to O-methyl/ethyl, improving membrane permeability without the excessive "grease" of a tert-butyl or phenyl group.

Decision Logic Diagram

The following diagram illustrates the medicinal chemistry logic for selecting this building block.

G Start Lead Compound Optimization (Alkoxy Side Chain) Issue1 Issue: High Metabolic Clearance (Linear Alkyl Chain) Start->Issue1 Issue2 Issue: Low Potency (Poor Hydrophobic Fill) Start->Issue2 Decision Select Bioisostere Issue1->Decision Issue2->Decision Opt_CycProp O-Cyclopropyl (Risk: P450 Ring Opening) Decision->Opt_CycProp Too Reactive? Opt_Isopropyl O-Isopropyl (Risk: Rotational Entropy) Decision->Opt_Isopropyl Too Flexible? Opt_CycBut O-Cyclobutyl (Solution: Stable & Rigid) Decision->Opt_CycBut Optimal Balance Result Synthesize O-Cyclobutyl Analog using CAS 137270-23-6 Opt_CycBut->Result

Caption: Logical decision tree for selecting O-Cyclobutyl moieties during Lead Optimization to balance metabolic stability and potency.

Synthesis & Manufacturing Protocol

Direct alkylation of hydroxylamine is prone to over-alkylation. The industry-standard "Self-Validating" protocol utilizes a protected precursor (N-Hydroxyphthalimide) to ensure mono-substitution.

Mechanistic Pathway
  • Coupling: Nucleophilic substitution (

    
    ) of Bromocyclobutane by the N-hydroxyphthalimide anion.
    
  • Deprotection: Hydrazinolysis of the phthalimide to release the free amine.

  • Salt Formation: Trapping the volatile amine with HCl.

Synthesis SM1 N-Hydroxyphthalimide Step1 Step 1: Coupling (Base/DMF, 70°C) SM1->Step1 SM2 Bromocyclobutane SM2->Step1 Inter N-Cyclobutoxyphthalimide (Stable Intermediate) Step1->Inter Step2 Step 2: Cleavage (Hydrazine Hydrate) Inter->Step2 FreeBase O-Cyclobutylhydroxylamine (Volatile Free Base) Step2->FreeBase Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) FreeBase->Step3 Product O-Cyclobutylhydroxylamine HCl (CAS 137270-23-6) Step3->Product

Caption: Step-wise synthesis pathway ensuring mono-alkylation via the Gabriel Synthesis modification.

Detailed Experimental Protocol

Note: This protocol assumes a 10 mmol scale. All steps must be performed in a fume hood.

Reagents:

  • N-Hydroxyphthalimide (1.63 g, 10 mmol)

  • Bromocyclobutane (1.49 g, 11 mmol, 1.1 eq)

  • Triethylamine (TEA) or DBU (1.5 eq)

  • DMF (Dimethylformamide), anhydrous

  • Hydrazine monohydrate

  • 4M HCl in Dioxane

Procedure:

  • Coupling Reaction:

    • Dissolve N-Hydroxyphthalimide (1.0 eq) in anhydrous DMF (5 mL/g).

    • Add TEA (1.5 eq) and stir for 15 min at RT (Solution turns dark red/orange due to anion formation).

    • Add Bromocyclobutane (1.1 eq) dropwise.

    • Heat to 70°C for 12–16 hours. Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). SM should disappear.

    • Workup: Pour into ice water. The intermediate (N-cyclobutoxyphthalimide) usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Hydrazinolysis (Deprotection):

    • Suspend the intermediate in Ethanol (10 mL/g).

    • Add Hydrazine monohydrate (1.2 eq).

    • Stir at RT for 1 hour, then reflux for 2 hours. A white precipitate (Phthalhydrazide byproduct) will form.

    • Filtration: Cool to 0°C. Filter off the solid byproduct. The filtrate contains the free alkoxyamine.

  • Salt Formation (Critical Step):

    • Caution: The free base is volatile. Do not rotary evaporate to dryness at high vacuum/temp.

    • Cool the ethanolic filtrate to 0°C.

    • Add 4M HCl in Dioxane (1.5 eq) dropwise.

    • Concentrate the solution under reduced pressure (keep bath <30°C) to ~20% volume.

    • Add Diethyl Ether to precipitate the hydrochloride salt.

    • Filter the white crystals and dry under vacuum over P₂O₅.

Analytical Characterization (Expectations)

To validate the identity of CAS 137270-23-6, compare experimental data against these reference standards.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (DMSO-d₆)

10.8–11.2 (br s, 3H)
Ammonium protons (

)

4.5–4.7 (m, 1H)
Methine proton on cyclobutyl ring (

)

2.0–2.3 (m, 2H)
Cyclobutyl methylene (

to methine)

1.5–1.8 (m, 4H)
Remaining cyclobutyl methylenes
¹³C NMR (DMSO-d₆)

~78–82 ppm
Ipso carbon (

)

~28–30 ppm
Methylene carbons

~13–15 ppm
Distal methylene carbon
Mass Spec (ESI+) m/z = 88.1

Corresponds to free base cation
Elemental Analysis Cl: ~28.6%Confirms mono-hydrochloride salt

Safety & Compliance

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • Genotoxicity Warning: Hydroxylamine derivatives can be Ames positive. Handle as a potential mutagen.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides. Reacts violently with carbonyls if not controlled.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50998946 (Related Cyclobutyl amines) and Hydroxylamine derivatives. Retrieved from [Link]

  • Petukhov, P. A., et al. (2004).Design and Synthesis of O-Cyclobutyl Hydroxamates as Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for cyclobutyl utility).
  • Grochowski, E., & Jurczak, J. (1976).Synthesis of O-alkylhydroxylamines via N-hydroxyphthalimide. Synthesis, 1976(10), 682-684.

Sources

Exploratory

The Cyclobutyl Ether Advantage: A Strategic Bioisostere in Modern Drug Design

The following technical guide details the bioisosteric utility of O-cyclobutyl groups in medicinal chemistry. Executive Summary In the landscape of lead optimization, the O-cyclobutyl group (cyclobutoxy) has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioisosteric utility of O-cyclobutyl groups in medicinal chemistry.

Executive Summary

In the landscape of lead optimization, the O-cyclobutyl group (cyclobutoxy) has emerged as a high-value bioisostere, occupying a strategic "Goldilocks" zone between the smaller O-isopropyl/O-cyclopropyl groups and the bulkier O-cyclopentyl/O-tert-butyl moieties.

This guide analyzes the physicochemical and structural rationale for deploying O-cyclobutyl groups. Unlike planar aromatic rings or chair-conformation cyclohexyls, the cyclobutyl ring adopts a unique puckered conformation (butterfly shape) with a bond angle of ~88° and a pucker angle of ~25-30°. This structural distinctiveness allows it to:

  • Fill hydrophobic pockets where O-isopropyl is too small and O-cyclopentyl is too sterically demanding.

  • Modulate metabolic stability by removing benzylic-like hydrogen abstraction sites found in O-benzyl ethers.

  • Alter vector orientation of substituents due to the constrained

    
     geometry.
    

Physicochemical Profile & Structural Logic

Comparative Metrics

The O-cyclobutyl group is often evaluated as a replacement for O-isopropyl (


) or O-tert-butyl (

).
PropertyO-Isopropyl (

)
O-Cyclobutyl (

)
O-tert-Butyl (

)
O-Cyclopropyl (

)
Hybridization Acyclic

Cyclic

(Strained)
Acyclic

(Bulky)
Cyclic

(Highly Strained)
Shape Flexible, rotatingPuckered / Rigid Spherical / RigidPlanar / Rigid
Est. Volume (ų) ~65~78 ~95~55
Lipophilicity (

LogP)
Baseline+0.3 to +0.5 +0.8 to +1.0-0.1 to +0.1
Metabolic Liability Methine oxidationC3 Oxidation / Ring Opening Stable (if no

-H)
Ring opening / CYP inhibition
The "Pucker" Effect

The cyclobutane ring is not planar. To relieve torsional strain (eclipsing interactions), it adopts a puckered conformation. This creates a unique binding vector:

  • Dynamic Flipping: The ring can flip between two equivalent puckered conformers (barrier ~1.5 kcal/mol), allowing an "induced fit" within a protein pocket that rigid planar rings (like phenyl) cannot achieve.

  • Vector Projection: Substituents on the ring are projected in pseudo-equatorial or pseudo-axial orientations, offering precise control over the trajectory of distal functional groups.

Strategic Applications & Case Studies

Case Study A: WDR5 WIN-Site Inhibitors (Maximizing Hydrophobic Contact)

In the optimization of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles targeting the WDR5 WIN-site, researchers sought to improve binding affinity by filling a specific hydrophobic pocket (S7/S1).

  • The Challenge: Small alkyl groups (methyl, ethyl) left the pocket under-filled. Larger groups caused steric clash.

  • The Solution: The O-cyclobutyl analogue exhibited the highest affinity in the dichloroacetamide series (

    
     nM).[1]
    
  • Mechanism: The cyclobutyl ring provided the optimal volume to displace high-energy water molecules from the hydrophobic cleft without incurring the steric penalty of a cyclopentyl or phenyl ring.

Case Study B: DLK Inhibitors (Potency Maintenance with Shape Change)

For Dual Leucine Zipper Kinase (DLK) inhibitors, the O-cyclobutyl group was used to modulate physicochemical properties while maintaining potency.

  • Data:

    • 
      : 
      
      
      
      µM[2]
    • 
      : 
      
      
      
      µM[2]
    • 
       : 
      
      
      
      µM[2]
  • Insight: While

    
     was potent, the 
    
    
    
    analogue maintained sub-nanomolar potency.[1][2] This allows the chemist to toggle between these two groups to fine-tune solubility or permeability (LogD) without losing target engagement.
Case Study C: 17 -HSD13 Inhibitors (Helix Interaction)

In inhibitors for 17


-HSD13 (a target for liver fibrosis), the O-cyclobutyl ether moiety was found to extend towards the first helix of the helix-turn-helix motif.[3]
  • Result: This extension allowed the molecule to pick up additional hydrophobic interactions that were inaccessible to smaller bioisosteres, validating the group's utility as a "molecular reach" extender.

Decision Logic: When to Use O-Cyclobutyl?

The following decision tree illustrates the logical flow for selecting the O-cyclobutyl group during Lead Optimization.

O_Cyclobutyl_Decision_Tree Start Lead Optimization: Hydrophobic Pocket Analysis CurrentGroup Current Group: O-Isopropyl or O-Ethyl Start->CurrentGroup Issue_Potency Issue: Low Potency / Under-filled Pocket? CurrentGroup->Issue_Potency Issue_Metab Issue: High Metabolic Clearance? CurrentGroup->Issue_Metab Try_tBu Consider O-tBu Issue_Potency->Try_tBu Need Volume Metab_Check Check Metabolic Hotspots Issue_Metab->Metab_Check StericClash Is O-tBu too bulky? Try_tBu->StericClash Try_cBu DEPLOY O-CYCLOBUTYL StericClash->Try_cBu Yes (Goldilocks Zone) Fluorinate Strategy: Use 3,3-difluorocyclobutyl or 1-CF3-cyclobutyl Try_cBu->Fluorinate If C3 oxidation occurs Metab_Check->Try_cBu Remove benzylic H

Caption: Decision logic for deploying O-cyclobutyl bioisosteres based on steric requirements and metabolic stability profiles.

Synthetic Methodologies

Installing the O-cyclobutyl group requires specific protocols to avoid elimination side reactions common with secondary halides.

Protocol A: Mitsunobu Etherification (Preferred)

This is the standard method for complex, late-stage intermediates as it proceeds under mild neutral conditions.

Reagents:

  • Substrate: Phenol derivative (

    
    )
    
  • Alcohol: Cyclobutanol (1.2 - 1.5 eq)

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 eq)
  • Azodicarboxylate: DIAD or DBAD (1.5 eq)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Workflow:

  • Dissolve

    
    , Cyclobutanol, and 
    
    
    
    in anhydrous THF under
    
    
    atmosphere. Cool to 0°C.
  • Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography. Note: Triphenylphosphine oxide removal can be difficult; use polymer-supported

    
     for easier cleanup.
    
Protocol B: Alkylation (Scalable)

Suitable for robust building blocks. Cyclobutyl bromide is less reactive than primary halides and can undergo E2 elimination if strong bases/high temps are used.

Reagents:

  • Substrate: Phenol derivative

  • Electrophile: Bromocyclobutane (2.0 eq)

  • Base:

    
     (2.5 eq) - Cesium effect promotes alkylation over elimination.
    
  • Solvent: DMF or NMP

  • Temperature: 60°C - 80°C

Step-by-Step Workflow:

  • Suspend Phenol and

    
     in DMF. Stir for 30 mins at RT to form the phenoxide.
    
  • Add Bromocyclobutane.

  • Heat to 60°C. Monitor by LCMS. Caution: Do not overheat (>100°C) to minimize elimination to cyclobutene.

  • Workup: Dilute with water, extract with

    
     (to remove DMF), wash with brine.
    
Protocol C: Emerging Cross-Coupling

For installing substituted cyclobutyl groups (e.g., 3,3-difluorocyclobutyl), recent Ni/Photoredox dual catalysis methods utilizing cyclobutyl silicate or sulfinate reagents are gaining traction, allowing installation directly onto aryl halides.

Synthesis_Workflow Phenol Phenol Substrate RouteA Route A: Mitsunobu (Cyclobutanol + DIAD) Phenol->RouteA Complex/Sensitive Scaffold RouteB Route B: SN2 (Br-cBu + Cs2CO3) Phenol->RouteB Robust/Early Intermediate Product Aryl Cyclobutyl Ether RouteA->Product RouteB->Product

Caption: Synthetic pathways for O-cyclobutylation. Route A is preferred for late-stage functionalization; Route B for building blocks.

References

  • Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry, 2014.

  • Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors. ACS Med. Chem. Lett., 2021.

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.

  • Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency". Journal of Medicinal Chemistry, 2013.[4]

  • Design and application of synthetic 17B-HSD13 substrates. Nature Communications, 2024.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing O-Cyclobutyl Oxime Ethers

Abstract The O-cyclobutyl oxime ether moiety is an emerging pharmacophore in drug discovery, offering distinct metabolic stability and conformational properties compared to its isopropyl or cyclopropyl analogs. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The O-cyclobutyl oxime ether moiety is an emerging pharmacophore in drug discovery, offering distinct metabolic stability and conformational properties compared to its isopropyl or cyclopropyl analogs. However, the installation of the cyclobutyl group on the oxime oxygen presents specific synthetic challenges due to the steric puckering of the cyclobutane ring and the propensity for elimination side reactions during nucleophilic substitution. This guide articulates two validated protocols for synthesizing O-cyclobutyl oxime ethers: a Mitsunobu-based approach (ideal for late-stage functionalization and library generation) and a De Novo Condensation approach (ideal for scale-up and scaffold preparation).

Introduction & Retrosynthetic Logic

The synthesis of O-cyclobutyl oxime ethers requires a strategic choice between forming the C-O bond or the C=N bond.

  • Path A (C-O Bond Formation): Direct alkylation of an existing oxime. This is often hampered by the poor electrophilicity of cyclobutyl halides (

    
     is slow due to ring strain and steric hindrance) and competing 
    
    
    
    elimination to cyclobutene.
  • Path B (Mitsunobu Reaction): Coupling an oxime with cyclobutanol. This utilizes the alcohol directly, avoiding the unstable halide, and proceeds via an

    
    -like mechanism with inversion (though irrelevant for achiral cyclobutanol).
    
  • Path C (C=N Bond Formation): Condensation of a ketone/aldehyde with O-cyclobutyl hydroxylamine. This is the most robust method for large-scale synthesis but requires the prior synthesis of the hydroxylamine building block.

Decision Matrix
ConstraintRecommended Protocol
Goal: Diversify oximes (Library Gen)Protocol A (Mitsunobu)
Goal: Scale-up (>10g)Protocol B (Condensation)
Substrate: Base-sensitiveProtocol A (Mitsunobu)
Substrate: Sterically crowded ketoneProtocol B (Condensation)

Protocol A: Mitsunobu Coupling (The "Gold Standard" for Discovery)

This protocol is preferred for medicinal chemistry because it allows for the rapid derivatization of complex oximes using commercially available cyclobutanol.

Mechanistic Insight

The reaction relies on the activation of cyclobutanol by the triphenylphosphine-azodicarboxylate adduct. The oxime (pK


 ~11-12) acts as the pronucleophile. Because the cyclobutane ring is puckered, the approach of the nucleophile can be sterically demanding; therefore, highly reactive azodicarboxylates (DIAD/DEAD) and elevated temperatures (occasionally) are required compared to primary alcohols.
Materials
  • Substrate: Oxime derivative (1.0 equiv)

  • Reagent: Cyclobutanol (1.5 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene (0.1 M - 0.2 M)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under an argon atmosphere.

  • Dissolution: Charge the flask with the Oxime (1.0 equiv), Cyclobutanol (1.5 equiv), and

    
      (1.5 equiv). Dissolve in anhydrous THF.
    
  • Activation (Critical Step): Cool the solution to 0 °C in an ice bath. This suppresses side reactions (e.g., N-alkylation or hydrazine formation).[1]

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe over 10–15 minutes. The solution will turn yellow/orange.

    • Note: Maintain 0 °C during addition to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23 °C). Stir for 4–16 hours.

    • Monitoring: Check TLC or LCMS. If conversion is stalled (<50% after 4h), heat to 40 °C.

  • Work-up: Quench with water (equal volume). Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ). Triturate the crude residue with cold hexanes/ether (1:1) to precipitate most 
    
    
    
    before flash chromatography.

Protocol B: De Novo Condensation (The Scale-Up Route)

For larger batches, relying on the Mitsunobu reaction is atom-inefficient (generating stoichiometric


 waste). The condensation route uses O-cyclobutyl hydroxylamine hydrochloride, which must be synthesized first.
Part 1: Synthesis of O-Cyclobutyl Hydroxylamine Hydrochloride

Direct alkylation of N-hydroxyphthalimide is preferred over N-Boc-hydroxylamine due to the crystallinity of the intermediates.

  • Alkylation:

    • Mix N-Hydroxyphthalimide (1.0 equiv), Cyclobutyl bromide (1.5 equiv), and

      
        (2.0 equiv) in DMF (0.5 M).
      
    • Heat to 70 °C for 12 hours. (Note: Cyclobutyl bromide is slow to react; iodide can be used but is less stable).

    • Pour into water, filter the precipitate (N-cyclobutoxyphthalimide). Recrystallize from EtOH.

  • Deprotection (Hydrazinolysis):

    • Dissolve the phthalimide intermediate in MeOH/THF. Add Hydrazine hydrate (1.2 equiv).

    • Stir at RT for 2 hours (white precipitate of phthalhydrazide forms).

    • Filter off the solid. Acidify the filtrate with 4M HCl in Dioxane.

    • Concentrate to obtain O-cyclobutyl hydroxylamine hydrochloride as a white solid.

Part 2: Condensation with Ketone/Aldehyde[3]
  • Reaction: Dissolve the Ketone/Aldehyde (1.0 equiv) and O-cyclobutyl hydroxylamine HCl (1.2 equiv) in Ethanol or Pyridine/EtOH (1:10).

  • Buffering: If using Ethanol, add Sodium Acetate (1.5 equiv) or Pyridine (2.0 equiv) to buffer the HCl.

  • Conditions: Stir at RT for 2–6 hours. For sterically hindered ketones, heat to 60 °C.

  • Work-up: Concentrate solvent. Partition between water and

    
    . The product is usually pure enough for use after drying.
    

Visualization: Workflow & Decision Logic

G Start Target: O-Cyclobutyl Oxime Ether CheckSubstrate Do you already have the Oxime? Start->CheckSubstrate MitsunobuPath PROTOCOL A: Mitsunobu Coupling CheckSubstrate->MitsunobuPath Yes (Late Stage) CondensationPath PROTOCOL B: Condensation CheckSubstrate->CondensationPath No (From Ketone) ReagentsA Reagents: Cyclobutanol, PPh3, DIAD Solvent: THF, 0°C -> RT MitsunobuPath->ReagentsA MechanismA Mech: Activation of Alcohol -> SN2 Displacement ReagentsA->MechanismA CheckAmine Is O-Cyclobutyl Hydroxylamine available? CondensationPath->CheckAmine SynthAmine Synthesize Amine: 1. N-OH-Phthalimide + cBu-Br 2. Hydrazine cleavage CheckAmine->SynthAmine No ReagentsB Reagents: Ketone + H2N-O-cBu • HCl Buffer: NaOAc or Pyridine CheckAmine->ReagentsB Yes SynthAmine->ReagentsB

Caption: Decision tree for selecting the optimal synthetic route based on starting material availability and scale.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Mitsunobu) Steric hindrance of cyclobutanolSwitch from DEAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) or TMAD . Run at 40 °C.
Elimination (Alkylation) Formation of cyclobuteneAvoid direct alkylation of oxime with cyclobutyl bromide. Use Protocol B (Phthalimide route) or Protocol A .
Poor E/Z Selectivity Thermodynamic equilibriumOxime ethers often form E/Z mixtures. Separate via silica chromatography (slow elution) or use Lewis acids (

) to isomerize to the thermodynamic product.
Incomplete Reaction Moisture in solventMitsunobu is strictly anhydrous. Ensure THF is distilled or from a dry solvent system.

References

  • Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Oxime Ether Synthesis (General): "Preparation of Oxime Ethers." Organic Chemistry Portal. Link

  • Hydroxylamine Synthesis: Albrecht, S., Defoin, A., & Tarnus, C. "Simple Preparation of O-Substituted Hydroxylamines from Alcohols."[1][3] Synthesis, 2006, 1635-1638.[1][3] Link

  • Cyclobutyl Chemistry: "Synthesis of O-cyclopropyl hydroxylamines." PMC (NIH). Link(Note: Analogous chemistry applied to cyclobutyl systems).

  • Mitsunobu Mechanism: "Mitsunobu Reaction." Wikipedia. Link

Sources

Application

Reaction conditions for O-Cyclobutyl-hydroxylamine hydrochloride with ketones

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of O-cyclobutyl oxime ethers. These motifs are increasingly valued in drug discovery for their ability...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of O-cyclobutyl oxime ethers. These motifs are increasingly valued in drug discovery for their ability to modulate lipophilicity (


) and metabolic stability compared to standard O-methyl or O-benzyl analogs.

Executive Summary

The reaction between O-cyclobutylhydroxylamine hydrochloride and ketones yields O-cyclobutyl oxime ethers. Unlike simple hydroxylamine, the O-alkylated variant prevents tautomerization to nitrones, yielding a stable ether linkage.

Key Challenge: The reaction is a delicate balance of pH. The amine must be deprotonated (free base) to attack the carbonyl, yet the subsequent dehydration step is acid-catalyzed. Solution: A buffered system (pH 4.5–5.5) using Sodium Acetate (NaOAc) or Pyridine is the "Gold Standard" to maintain reaction kinetics without degrading the cyclobutyl ring.

Mechanistic Insight & Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a hemiaminal intermediate. The rate-determining step shifts depending on pH:

  • pH < 4: The amine is protonated (

    
    ) and non-nucleophilic. Reaction stops.
    
  • pH > 7: The carbonyl is not activated, and the leaving group (

    
    ) is poor. Reaction slows.
    
  • pH ~4.5: Optimal window. The amine is partially free, and the leaving group is protonated (

    
    ).
    
Signaling Pathway: Reaction Mechanism

OximeMechanism Reactants Ketone + O-Cyclobutyl-NH3+ Cl- Deprotonation Base Addition (Liberates Free Amine) Reactants->Deprotonation pH Adjustment Attack Nucleophilic Attack (C=O -> C-N) Deprotonation->Attack R-O-NH2 Intermediate Tetrahedral Hemiaminal Attack->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Rate Limiting at neutral pH Product O-Cyclobutyl Oxime (E/Z Isomers) Dehydration->Product

Figure 1: The stepwise progression from salt liberation to oxime formation. Note that the dehydration step is often rate-limiting in neutral conditions.[1]

Critical Reaction Parameters

Solvent Selection Guide

The cyclobutyl group increases lipophilicity. Unlike simple hydroxylamine (water-soluble), O-cyclobutylhydroxylamine HCl requires a solvent system that solubilizes both the organic ketone and the ammonium salt.

Solvent SystemSolubility (Salt)Solubility (Ketone)Reaction RateRecommendation
Ethanol (Abs.) ModerateHighFastPrimary Choice (General)
MeOH/Water (9:1) HighModerateFastBest for polar ketones
THF/Water (1:1) ModerateHighModerateUse for very lipophilic ketones
Pyridine HighHighSlow (Viscous)Use for stubborn/hindered ketones
Base Equivalents

The hydrochloride salt introduces 1 equivalent of strong acid (HCl).

  • Stoichiometry: You need at least 1.0 equiv of base to neutralize the HCl.

  • Buffering: An excess (1.2–1.5 equiv) of a weak base (NaOAc) creates an in situ buffer, maintaining the ideal pH 4.5.

Experimental Protocols

Protocol A: The "Gold Standard" (Buffered Alcohol)

Recommended for 90% of drug discovery applications.

Reagents:

  • Ketone substrate (1.0 equiv)

  • O-Cyclobutylhydroxylamine HCl (1.2 equiv)

  • Sodium Acetate trihydrate (1.5 equiv)

  • Ethanol (Absolute) or Methanol [0.1 M concentration relative to ketone]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve O-cyclobutylhydroxylamine hydrochloride (1.2 equiv) and Sodium Acetate (1.5 equiv) in Ethanol. Stir for 10 minutes at Room Temperature (RT). Note: A fine precipitate of NaCl may form.

  • Addition: Add the Ketone (1.0 equiv) in one portion. If the ketone is not soluble, add minimal THF dropwise until clear.

  • Reaction: Stir at RT. Monitor by LCMS or TLC.

    • Standard Ketones: Complete in 1–4 hours.

    • Hindered Ketones: Heat to 60°C for 4–12 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure (Rotovap) to ~20% volume.

    • Dilute with Water and extract 3x with Ethyl Acetate (EtOAc) or DCM.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Most oxime ethers are pure enough for next steps. If necessary, purify via Silica Flash Chromatography (Hexane/EtOAc gradient). Note: Oximes often exist as E/Z mixtures; these may separate on silica.

Protocol B: "The Sledgehammer" (For Sterically Hindered Ketones)

Use this when Protocol A fails due to steric bulk (e.g., ortho-substituted aryl ketones).

Reagents:

  • Ketone (1.0 equiv)

  • O-Cyclobutylhydroxylamine HCl (2.0 equiv)

  • Pyridine (Solvent, ~10 vol)

Step-by-Step Procedure:

  • Dissolve the Ketone in Pyridine (anhydrous).

  • Add O-Cyclobutylhydroxylamine HCl (2.0 equiv).

  • Heat to 80–100°C in a sealed vial (or reflux).

  • Critical Workup: Pyridine is difficult to remove.

    • Dilute mixture with EtOAc.

    • Wash extensively with 1M HCl or CuSO4 solution to sequester pyridine.

    • Dry and concentrate.

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Reagents Mix Dissolve Amine HCl + NaOAc (Buffer Formation) Start->Mix AddKetone Add Ketone Substrate (Solvent: EtOH or MeOH) Mix->AddKetone Check Check Sterics? AddKetone->Check PathA Standard: Stir at RT (1-4 Hours) Check->PathA Unhindered PathB Hindered: Heat to 60°C (Overnight) Check->PathB Bulky/Slow Monitor Monitor: TLC/LCMS (Look for disappearance of SM) PathA->Monitor PathB->Monitor Workup Workup: Evaporate EtOH Extract w/ EtOAc + Water Monitor->Workup

Figure 2: Decision tree for reaction conditions based on substrate sterics.

Troubleshooting & Optimization

ObservationDiagnosisRemediation
No Reaction (SM remains) pH too low or Ketone unreactive.Add Aniline (10 mol%) as a nucleophilic catalyst [1]. Switch to Protocol B (Pyridine).
Low Conversion (<50%) Equilibrium issue (Water accumulation).Add molecular sieves (4Å) or use anhydrous EtOH to drive dehydration.
Multiple Spots on TLC E/Z Isomerization.This is normal for oximes. Both isomers usually converge in subsequent steps (e.g., reduction).
Precipitation Salt insolubility.Add water (10% v/v) to the alcohol to solubilize the amine salt.
Safety Note: Thermal Stability

While O-alkyl hydroxylamines are safer than free hydroxylamine, they are still high-energy compounds.

  • Do NOT distill the final oxime at high temperatures (>150°C) without DSC testing.

  • HCl Salt: The hydrochloride salt is stable, but the free base (if isolated) may be volatile.

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581–7584. Link

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link

  • Organic Syntheses. (2011). Preparation of Oximes: General Procedures. Organic Syntheses, Coll. Vol. 10, p.29. Link

  • PubChem. (2023). O-Cyclobutylhydroxylamine hydrochloride Compound Summary. National Library of Medicine. Link

  • Krygowski, T. M., et al. (2005). Stereochemistry of Oximes. Topics in Stereochemistry. Link

Sources

Method

Using O-Cyclobutyl-hydroxylamine HCl in peptide synthesis

Application Note: Strategic Incorporation of O-Cyclobutyl-hydroxylamine HCl in Peptide Synthesis Executive Summary O-Cyclobutyl-hydroxylamine Hydrochloride is a specialized reagent used primarily to introduce the O-cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of O-Cyclobutyl-hydroxylamine HCl in Peptide Synthesis

Executive Summary

O-Cyclobutyl-hydroxylamine Hydrochloride is a specialized reagent used primarily to introduce the O-cyclobutyl moiety into peptide structures. This modification is critical in two distinct drug discovery contexts:

  • C-Terminal Modification: Formation of O-cyclobutyl hydroxamates, often utilized as "warheads" in metalloprotease inhibitors (MMPs) or histone deacetylase (HDAC) inhibitors, where the hydroxamate chelates metal ions (Zn²⁺).

  • Backbone Modification: Synthesis of N-cyclobutoxy peptides. This backbone alteration eliminates the H-bond donor capability of the amide bond, significantly altering secondary structure (inducing turn conformations) and increasing proteolytic stability and lipophilicity compared to standard N-methyl or N-methoxy analogs.

This guide provides validated protocols for both applications, addressing the specific challenges of steric hindrance imposed by the cyclobutyl ring and the nucleophilic management of the hydroxylamine nitrogen.

Chemical Profile & Handling

Reagent: O-Cyclobutyl-hydroxylamine Hydrochloride Structure: H₂N-O-Cyclobutyl · HCl

PropertySpecificationPractical Implication
Molecular Weight ~123.58 g/mol (Salt)Must correct for HCl salt in stoichiometry calculations.
Physical State White to off-white crystalline solidHygroscopic; store under desiccant at -20°C.
Solubility Soluble in Water, MeOH, DMSO, DMFDissolve in DMF for SPPS; avoid water if using moisture-sensitive coupling agents (HATU).
pKa (Conjugate Acid) ~4.0–5.0Lower than alkyl amines (~10). Requires less base to neutralize, but the free base is less nucleophilic than standard amines due to the electron-withdrawing oxygen (though the alpha-effect partially compensates).

Application A: C-Terminal Hydroxamate Synthesis (Terminal Capping)

Direct coupling of O-cyclobutyl-hydroxylamine to a peptide acid.

Mechanism & Rationale

The coupling of O-cyclobutyl-hydroxylamine to a carboxylic acid is slower than standard amide bond formation due to the steric bulk of the cyclobutyl ring adjacent to the nucleophilic nitrogen. Standard carbodiimides (DIC) often result in low yields. Phosphonium (PyBOP) or Uronium (HATU) salts are preferred.

Critical Consideration: The HCl salt must be neutralized in situ to release the reactive free amine.

Protocol: Solution Phase Coupling

Materials:

  • Peptide-COOH (Side-chain protected)

  • O-Cyclobutyl-hydroxylamine HCl (1.5 – 2.0 eq)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) – Optional but recommended for steric bulk

  • DIPEA (Diisopropylethylamine) (3.0 – 4.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve Peptide-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition 1: Add DIPEA (2.0 eq) to the peptide mixture. Stir for 2 minutes to activate the acid (formation of the OAt-active ester).

  • Reagent Prep: In a separate vial, dissolve O-Cyclobutyl-hydroxylamine HCl (1.5 eq) in minimal DMF. Add DIPEA (1.5 eq) to this vial to neutralize the salt. Note: Do not leave this sitting long; free hydroxylamines can degrade.

  • Coupling: Add the neutralized hydroxylamine solution to the activated peptide mixture.

  • Reaction: Stir under Nitrogen at Room Temperature for 4–16 hours.

    • Monitoring: Monitor by HPLC/LC-MS. The shift in retention time will be significant due to the lipophilic cyclobutyl group.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 5% Citric Acid, and Brine. Dry over Na₂SO₄.[1]

Application B: Backbone Incorporation (N-Cyclobutoxy Peptides)

Synthesis of N-alkoxy amino acid building blocks.

The Challenge: You cannot efficiently couple an amino acid onto an N-cyclobutoxy amine on-resin due to extreme steric hindrance and low nucleophilicity. The Solution: Synthesize the Fmoc-N(O-Cyclobutyl)-Amino Acid-OH building block in solution first, then use it in SPPS.

Workflow Visualization

G cluster_0 Building Block Synthesis cluster_1 SPPS Incorporation Start 2-Bromo-Carboxylic Acid (e.g., 2-Bromo-propionic acid) Displacement SN2 Displacement (48h, TEA, THF) Start->Displacement Reagent O-Cyclobutyl-hydroxylamine (Free Base) Reagent->Displacement Protection Fmoc Protection (Fmoc-OSu) Displacement->Protection Product Fmoc-N(O-cBu)-AA-OH Protection->Product Coupling Coupling Step (HATU/HOAt, Double Couple) Product->Coupling Resin Peptide-Resin Resin->Coupling NextAA Next AA Coupling (Difficult Step!) Coupling->NextAA caption Figure 1: Strategy for incorporating N-cyclobutoxy residues via building block synthesis.

Protocol: Synthesis of Fmoc-N(O-Cyclobutyl)-Ala-OH

Example for Alanine analog.

  • Free Basing: Dissolve O-Cyclobutyl-hydroxylamine HCl (15 mmol) in DCM. Wash with saturated NaHCO₃ (x2). Dry organic layer (MgSO₄) and concentrate carefully (volatile!).

  • Displacement (SN2):

    • Dissolve 2-Bromopropionic acid (10 mmol) in THF (30 mL).

    • Add Triethylamine (22 mmol). Cool to 0°C.[1]

    • Add the free O-Cyclobutyl-hydroxylamine (12 mmol) dropwise.

    • Allow to warm to RT and stir for 24–48 hours. Note: The reaction is sluggish due to the cyclobutyl bulk.

  • Fmoc Protection:

    • Without isolating the intermediate, add water (30 mL) and Na₂CO₃ (to pH 9).

    • Add Fmoc-OSu (11 mmol) dissolved in Acetone/THF. Stir overnight.

  • Purification:

    • Acidify to pH 2 with 1M HCl. Extract with EtOAc.

    • Purify via Flash Chromatography (Hexane/EtOAc with 1% AcOH).

    • Result: Fmoc-N(O-Cyclobutyl)-Ala-OH.

SPPS Incorporation of the Building Block

Once you have the building block, incorporate it into the peptide chain:

  • Coupling the Building Block: Use HATU/HOAt/DIPEA (3 eq). Coupling time: 2 hours.

  • Coupling the Next Amino Acid: This is the bottleneck. The N-terminus is now a sterically hindered, electron-poor N-alkoxy amine.

    • Reagent: Use Triphosgene or BTC (Bis(trichloromethyl)carbonate) to generate the acid chloride of the incoming Fmoc-AA-OH in situ, OR use HATU with extended reaction times (double couple, 4 hours each).

    • Check: Chloranil test (standard Kaiser test does not work well for secondary amines).

QC & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (C-Term) Incomplete neutralization of HCl salt.Ensure DIPEA is added to the hydroxylamine stock before addition to the activated ester.
Over-Acylation Formation of hydroxamic ester (O-acylation) instead of amide.This is rare for O-substituted hydroxylamines (unlike free hydroxylamine). If observed, reduce base concentration.
Incomplete Coupling (Backbone) Steric clash of Cyclobutyl ring.Switch to COMU or PyAOP (phosphonium salts often work better for hindered amines). Use microwave heating (50°C, 10 min).
Product Instability Hydroxamic acid hydrolysis.Avoid strong bases during workup. Hydroxamic acids can hydrolyze back to acid + hydroxylamine at high pH.

References

    • Citation Context: Foundational protocols for SPPS and handling of protected amino acids.[2][3][4]

  • Citation Context: Discusses advanced coupling reagents (HATU, PyAOP) required for hindered amines.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 443297, Hydroxylamine hydrochloride. Retrieved October 24, 2025, from [Link]

    • Citation Context: Physical properties and safety data for hydroxylamine salts.[5]

  • Bode, J. W., et al. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of Chemical Research. Retrieved October 24, 2025, from [Link]

    • Citation Context: Advanced applications of hydroxylamines in ligation chemistry (KAHA ligation), illustrating the reactivity profile of these moieties.[6]

  • RSC Advances. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Royal Society of Chemistry. Retrieved October 24, 2025, from [Link]

    • Citation Context: Specific methodologies for synthesizing N-alkoxy/N-hydroxy peptide backbones and the structural implic

Sources

Application

Application Notes and Protocols for the Condensation of O-Cyclobutyl-hydroxylamine with Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of O-Cyclobutyl Oxime Ethers in Medicinal Chemistry The formation of an oxime ether linkage through the condensation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of O-Cyclobutyl Oxime Ethers in Medicinal Chemistry

The formation of an oxime ether linkage through the condensation of an O-substituted hydroxylamine with an aldehyde or ketone is a cornerstone reaction in modern synthetic and medicinal chemistry. This transformation is prized for its reliability, high functional group tolerance, and the stability of the resulting C=N-O linkage. O-Cyclobutyl oxime ethers, in particular, are increasingly incorporated into drug candidates and biologically active molecules. The cyclobutyl moiety offers a unique combination of properties: it can enhance metabolic stability, improve pharmacokinetic profiles by increasing lipophilicity, and serve as a rigid scaffold to orient other functional groups for optimal interaction with biological targets.[1][2] This guide provides a comprehensive overview of the general procedure for the condensation of O-Cyclobutyl-hydroxylamine with aldehydes, delving into the underlying mechanism, offering detailed experimental protocols, and providing expert insights to ensure successful and reproducible outcomes.

Mechanistic Underpinnings of Oxime Ether Formation

The reaction between an aldehyde and an O-alkyl-hydroxylamine to form an O-alkyl oxime proceeds via a nucleophilic addition-elimination pathway, analogous to imine formation.[3][4][5] The reaction is typically catalyzed by a weak acid.

  • Activation of the Carbonyl: In the presence of a mild acid, the carbonyl oxygen of the aldehyde is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The nitrogen atom of O-Cyclobutyl-hydroxylamine, with its lone pair of electrons, acts as the nucleophile and attacks the activated carbonyl carbon.[6] This step forms a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group, creating a better leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a double bond between the carbon and nitrogen atoms.

  • Deprotonation: A final deprotonation step yields the stable O-cyclobutyl oxime ether product.

The overall reaction rate is pH-dependent. A weakly acidic medium (pH 3-7 for aldehydes) is generally optimal to facilitate both carbonyl protonation and ensure the hydroxylamine remains sufficiently nucleophilic.[7] In strongly acidic conditions, the hydroxylamine can be fully protonated, rendering it non-nucleophilic. Conversely, in strongly basic conditions, there is insufficient acid to activate the carbonyl group.

Caption: Mechanism of O-Cyclobutyl Oxime Ether Formation.

General Experimental Protocol

This protocol provides a robust starting point for the condensation of various aldehydes with O-Cyclobutyl-hydroxylamine hydrochloride. Adjustments may be necessary based on the specific reactivity and solubility of the aldehyde substrate.

Materials and Equipment
  • Reagents:

    • Aldehyde of interest

    • O-Cyclobutyl-hydroxylamine hydrochloride

    • Base (e.g., Pyridine, Sodium Acetate, Sodium Carbonate, or Potassium Carbonate)[8][9][10]

    • Solvent (e.g., Ethanol, Methanol, Dichloromethane (DCM), or Tetrahydrofuran (THF))[8][9]

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • 1 M Hydrochloric Acid (HCl)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser (if heating is required)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Flash column chromatography system

Step-by-Step Procedure

Caption: General Experimental Workflow.

  • Reagent Preparation and Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq).

    • Dissolve the aldehyde in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).

    • Add O-Cyclobutyl-hydroxylamine hydrochloride (1.1-1.5 eq).

    • Add the base (1.5-2.0 eq). The choice of base is critical; for acid-sensitive substrates, a milder base like sodium acetate is preferable. For less reactive aldehydes, a stronger base like pyridine or potassium carbonate may be used.[8][9]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction is often complete within 3 to 24 hours.[8]

    • For less reactive aldehydes, the reaction mixture may be gently heated to reflux to increase the reaction rate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to resolve the starting aldehyde from the oxime ether product. The product is typically less polar than the starting aldehyde.

  • Aqueous Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated.

    • If an alcohol was used as the solvent, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dilute the residue with ethyl acetate (or another suitable organic solvent) and water.[8]

  • Extraction and Washing:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (if a basic catalyst like pyridine was used), saturated aqueous NaHCO₃ solution, and finally with brine.[8] These washes remove the base, any unreacted acidic or basic starting materials, and water-soluble byproducts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[8][9] The appropriate eluent system is typically determined during TLC analysis.

  • Characterization:

    • Characterize the purified O-cyclobutyl oxime ether by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.[8][11]

Expertise and Field-Proven Insights

  • Choice of Base and Solvent: The selection of base and solvent is interdependent. For instance, using potassium carbonate as a base is common in polar aprotic solvents like THF or acetone.[9][12] Pyridine can act as both a base and a solvent.[8] For reactions in alcoholic solvents like ethanol or methanol, sodium acetate or sodium carbonate are effective choices.[8][10]

  • Managing Stereochemistry: Aldoximes can exist as E and Z stereoisomers.[13] For many applications, this is not a concern, and the mixture is used directly. However, if a specific isomer is required, they can often be separated by chromatography. The reaction conditions can sometimes influence the isomeric ratio.

  • Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, gentle heating can be applied. Ensure the base used is sufficient to neutralize the hydrochloride salt and catalyze the reaction. Adding a small amount of a catalytic acid (like acetic acid) can sometimes be beneficial if the pH is not optimal.

    • Side Reactions: Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under basic conditions.[14] To minimize this, add the base slowly or use a milder base.

    • Difficult Purification: If the product is highly soluble in the aqueous phase during workup, perform multiple extractions with the organic solvent. If the product co-elutes with impurities during chromatography, try a different solvent system or a different stationary phase.

Data Presentation: Typical Reaction Conditions and Characterization

Table 1: Summary of Typical Reaction Conditions
Aldehyde TypeBaseSolventTemperatureTypical TimeYield Range
AromaticPyridineDCM / Pyridine0 °C to RT12-24 h85-95%
α,β-UnsaturatedK₂CO₃THFRT to Reflux1-5 h75-90%[9][12]
AliphaticNaOAcEthanol/WaterRT to Reflux6-18 h70-85%
HeterocyclicK₂CO₃MethanolRT12-24 h80-95%[8]
Table 2: Key Spectroscopic Data for O-Cyclobutyl Oxime Ethers
TechniqueCharacteristic SignalApproximate Chemical Shift / Wavenumber
¹H NMR Protons on carbon adjacent to ether oxygen (-O-CH -)4.5 - 5.0 ppm
Aldoxime proton (-CH =N-)7.5 - 8.5 ppm
¹³C NMR Oxime carbon (C =N)145 - 160 ppm
Carbon adjacent to ether oxygen (-O-C H)~75-85 ppm[15]
IR C=N stretch1640 - 1680 cm⁻¹[13]
N-O stretch930 - 960 cm⁻¹[13]
C-O stretch1000 - 1300 cm⁻¹[15]

Note: Chemical shifts are approximate and can vary based on the specific structure and solvent.[16]

Conclusion

The condensation of O-Cyclobutyl-hydroxylamine with aldehydes is a highly effective and versatile method for synthesizing O-cyclobutyl oxime ethers, which are valuable scaffolds in drug discovery and development. By understanding the reaction mechanism, carefully selecting reaction conditions, and employing standard purification techniques, researchers can reliably and efficiently produce these important compounds. This guide serves as a comprehensive resource to facilitate the successful application of this crucial synthetic transformation.

References

  • General procedure for the preparation of oximes. (n.d.). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Retrieved from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oxime formation. (n.d.). Name Reactions. Retrieved from [Link]

  • Aliyu, A. O. C., Salawu, O. W., & Oluwasola, O. H. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde or crotonaldehyde, hydroxylamine salt, potasium carbonate and alkyl halides. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99. Retrieved from [Link]

  • Oxime. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for producing oximes. (1974). Google Patents. (US Patent No. 3,808,275A).
  • Patil, S. S., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. Retrieved from [Link]

  • Aliyu, A. O. C., Salawu, O. W., & Oluwasola, O. H. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides. ResearchGate. Retrieved from [Link]

  • A Simple Synthesis of Oximes. (2006). Semantic Scholar. Retrieved from [Link]

  • Oximes. (2014). Sciencemadness Discussion Board. Retrieved from [Link]

  • Different approaches for oxime (ether) synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Catalyst Selection over an Electrochemical Reductive Coupling Reaction toward Direct Electrosynthesis of Oxime from NOx and Aldehyde. Journal of the American Chemical Society. Retrieved from [Link]

  • Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. (2019). YouTube. Retrieved from [Link]

  • Goksu, H., & Orhan, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(1), 5. Retrieved from [Link]

  • What is the appropriate method for the preparation of oxime compounds having carbonyl group? (2017). ResearchGate. Retrieved from [Link]

  • Cholewiak, A., et al. (2017). Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base. NIH. Retrieved from [Link]

  • Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). (2014). PubMed. Retrieved from [Link]

  • Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). (2014). PMC. Retrieved from [Link]

  • 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Reactions of Carbonyl Species. (n.d.). The Organic Chemistry of Medicinal Agents. AccessPharmacy. Retrieved from [Link]

  • Aldehydes react with hydroxylamine to form. (2021). Testbook. Retrieved from [Link]

  • 18.9: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • O-Alkylation of Menthone Oxime: Synthesis and C NMR Studies of a Series of Novel Oxime Ethers. (2010). ResearchGate. Retrieved from [Link]

  • Chapter 3: Synthesis of Nitroxides and Alkoxyamines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. (2006). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora. Retrieved from [Link]

  • In the condensation reaction of an aldehyde with a hydroxyl amine, why is an oxime formed and not an amide? (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Sodium carbonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Discovery of Novel Cyclobutyl Oxime Ester Derivatives Containing an α,β-Unsaturated Carbonyl Moiety as Potential Mitochondrial Toxins. (2024). PubMed. Retrieved from [Link]

  • Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Exploring Carbonyl Group Applications in Pharmaceuticals. (2025). Patsnap Eureka. Retrieved from [Link]

  • Chemistry 211 Experiment 5. (2012). Course Web Page. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Coupling of O-Cyclobutyl-hydroxylamine Hydrochloride

Abstract O-Cyclobutyl-hydroxylamine is a valuable synthetic intermediate in medicinal chemistry and drug discovery, prized for its role in introducing the cyclobutoxy-amino moiety into target molecules. Its hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

O-Cyclobutyl-hydroxylamine is a valuable synthetic intermediate in medicinal chemistry and drug discovery, prized for its role in introducing the cyclobutoxy-amino moiety into target molecules. Its hydrochloride salt is the common commercial form, requiring specific strategic considerations for effective coupling. This guide provides an in-depth analysis of the core principles and detailed protocols for the two primary coupling transformations involving O-Cyclobutyl-hydroxylamine: the formation of N-cyclobutoxy amides (hydroxamates) from carboxylic acids and the synthesis of O-cyclobutyl oxime ethers from carbonyl compounds. We will explore the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer a comparative analysis to guide researchers in choosing the optimal conditions for their specific synthetic challenges.

O-Cyclobutyl-hydroxylamine Hydrochloride: Properties and Handling

O-Cyclobutyl-hydroxylamine hydrochloride is a white crystalline solid. As the hydrochloride salt, the amine is protonated, rendering it non-nucleophilic. Therefore, in any coupling reaction, the first essential step is the in situ neutralization with a suitable base to liberate the free hydroxylamine.

Table 1: Physicochemical Properties and Safety Information

PropertyValueSource & Notes
Molecular Formula C₄H₉NO · HCl-
Molecular Weight 123.58 g/mol -
Appearance White to off-white solid-
Solubility Soluble in water and polar organic solvents like MeOH, EtOH.[1]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area. The compound is hygroscopic and sensitive to air and moisture.[2][3]It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen).
Safety Corrosive; causes skin and eye irritation.[1][4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Work in a chemical fume hood.[5]

Foundational Principles of Coupling

The Indispensable Role of the Base

The starting material is a hydrochloride salt. The lone pair on the nitrogen atom is unavailable for nucleophilic attack until it is deprotonated. The choice of base is critical and depends on the specific coupling reaction.

  • For Amide Coupling: Non-nucleophilic amine bases are strongly preferred. Bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are ideal because they are sufficiently basic to neutralize the HCl salt but are too sterically hindered to compete with the hydroxylamine in attacking the activated carboxylic acid intermediate.[6]

  • For Oxime Formation: A wider range of bases can be used, including pyridine or even inorganic bases like potassium carbonate (K₂CO₃), as the electrophile (the carbonyl carbon) is less susceptible to attack by these bases compared to a highly activated carboxylic acid.[7]

Pathway 1: N-Cyclobutoxy Amide (Hydroxamate) Formation

The formation of an amide bond between a carboxylic acid and an amine is not spontaneous; it requires the activation of the carboxylic acid's carboxyl group to convert the hydroxyl into a good leaving group.[8] This is achieved using a "coupling reagent." The activated intermediate, typically an active ester or a similar species, is then susceptible to nucleophilic attack by the free O-Cyclobutyl-hydroxylamine.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Nucleophilic Attack Hydroxylamine_HCl C₄H₉ONH₂·HCl Free_Amine C₄H₉ONH₂ (Free Nucleophile) Hydroxylamine_HCl->Free_Amine + Base - Base·HCl Base Base (e.g., DIPEA) Final_Product N-Cyclobutoxy Amide (R-CO-NHO-C₄H₉) Free_Amine->Final_Product Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Activated_Intermediate->Final_Product Byproduct Coupling Byproducts

Diagram 1. General workflow for N-Cyclobutoxy Amide formation.
Pathway 2: O-Cyclobutyl Oxime Ether Formation

Oxime formation is a condensation reaction between a hydroxylamine derivative and an aldehyde or a ketone.[9] The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration (elimination of a water molecule) to form the final C=N double bond of the oxime ether.[10]

G Carbonyl Aldehyde or Ketone (R-CO-R') Intermediate Carbinolamine Intermediate Carbonyl->Intermediate Nucleophilic Addition Free_Amine C₄H₉ONH₂ (Free Nucleophile) Free_Amine->Intermediate Product O-Cyclobutyl Oxime Ether (R-C(R')=N-O-C₄H₉) Intermediate->Product -H₂O (Dehydration) Water H₂O

Diagram 2. Simplified mechanism for O-Cyclobutyl Oxime Ether synthesis.

Protocols for Amide Bond Formation

Protocol 3.1: EDC/HOBt Mediated Coupling

This is a classic, cost-effective method for forming amide bonds. EDC (a water-soluble carbodiimide) activates the carboxylic acid, and HOBt is added as an additive to form a more reactive HOBt-ester intermediate, which increases efficiency and minimizes side reactions, particularly racemization in chiral substrates.[11][12][13]

Materials

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
O-Cyclobutyl-hydroxylamine HCl1.1 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Coupling Reagent
HOBt (Anhydrous)1.2 - 1.5Additive
DIPEA2.5 - 3.0Base
Anhydrous DMF or CH₂Cl₂-Solvent

Step-by-Step Procedure

  • Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and O-Cyclobutyl-hydroxylamine hydrochloride (1.1 eq) to a flame-dried flask.

  • Add anhydrous DMF (or CH₂Cl₂) to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add HOBt (1.2 eq) to the mixture and stir for 5 minutes.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture. The first ~1.1 equivalents will neutralize the hydrochloride salt, and the remainder facilitates the coupling.

  • In a separate vial, dissolve EDC·HCl (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: HATU Mediated Coupling

HATU is a highly efficient uronium/aminium salt-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates or reactions prone to low conversion.[6][14][15] It is based on the HOAt additive, which is more reactive than HOBt.[16]

Materials

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
O-Cyclobutyl-hydroxylamine HCl1.1Nucleophile
HATU1.1 - 1.2Coupling Reagent
DIPEA or 2,4,6-Collidine2.5 - 3.0Base
Anhydrous DMF-Solvent

Step-by-Step Procedure

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes. This is the "pre-activation" step where the active ester is formed.

  • In a separate flask, dissolve O-Cyclobutyl-hydroxylamine hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq).

  • Add the solution of the free hydroxylamine and base to the pre-activated carboxylic acid solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 3.1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous work-up.

Protocol for Oxime Ether Formation

This protocol describes the direct condensation of O-Cyclobutyl-hydroxylamine with a carbonyl compound. The conditions can be mildly acidic or basic, and the choice of solvent is important.[10][17]

Materials

ReagentMolar Eq.Purpose
Aldehyde or Ketone1.0Substrate
O-Cyclobutyl-hydroxylamine HCl1.2 - 1.5Nucleophile
Pyridine or K₂CO₃1.5 - 2.0Base
Ethanol or Methanol-Solvent

Step-by-Step Procedure

  • Dissolve the aldehyde or ketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add O-Cyclobutyl-hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Add the base. If using pyridine (1.5 eq), add it directly. If using K₂CO₃ (2.0 eq), add the solid and stir vigorously.

  • Stir the reaction at room temperature or gently heat to reflux (40-80 °C) for 1-24 hours, depending on the reactivity of the carbonyl compound. Aldehydes typically react faster than ketones.[7]

  • Monitoring: Monitor the disappearance of the starting carbonyl compound by TLC.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash with water to remove the base and any remaining salts. If an inorganic base was used, it can be filtered off before this step.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often pure, but if necessary, it can be purified by flash column chromatography or distillation.

Reagent Selection and Troubleshooting

Table 2: Comparison of Amide Coupling Reagents

Reagent ClassExample(s)ProsConsBest For
Carbodiimides EDC, DCC, DICCost-effective, widely available. EDC byproducts are water-soluble.[12]Slower reaction rates, risk of racemization, DCC/DIC byproducts (ureas) can be difficult to remove.[14]Routine synthesis, large-scale reactions where cost is a factor.
Uronium/Aminium HATU, HBTU, HCTUVery fast reaction rates, high efficiency, low racemization.[6][16] Byproducts are water-soluble.Higher cost, potentially unstable over long-term storage.Difficult couplings (hindered substrates), peptide synthesis, when speed is critical.
Phosphonium PyBOP, PyAOPHigh reactivity, similar to uronium salts. Less likely to cause guanidinylation side reactions.[11]Higher cost, phosphorus-containing byproducts.Acid-sensitive substrates, cases where uronium reagents fail or cause side reactions.
Oxime-Based COMUExcellent reactivity, very low racemization, safer (non-explosive) byproducts compared to HOBt/HOAt-based reagents.[18]High cost.High-stakes synthesis, automated peptide synthesis, "green" chemistry applications.

References

  • Jadhav, S. A., & Singh, P. P. (2020). Methods for Hydroxamic Acid Synthesis. PMC, NIH. Link

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Link

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. Link

  • MilliporeSigma. (2025). Safety Data Sheet - Hydroxylamine hydrochloride. MilliporeSigma. Link

  • BenchChem. (2025). The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation. BenchChem. Link

  • Kaur, N. (2014). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry. Link

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Šakić, D., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules. Link

  • Thermo Fisher Scientific. (n.d.). Instructions - EDC. Thermo Fisher Scientific. Link

  • ResearchGate. (n.d.). Scheme 1. EDC/HOBt-coupling in preparation of N-hydroxycinnamoylamides. ResearchGate. Link

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

  • Sharma, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ChemistrySelect. Link

  • Hayashi, M., & Nakamura, S. (2011). Supplementary Information Synthesis of Oxime Ethers. Angewandte Chemie International Edition. Link

  • MedKoo Biosciences. (n.d.). HATU | peptide coupling reagent. MedKoo Biosciences. Link

  • QYAOBIO. (2024). Amide Bond Formation in Cyclization. QYAOBIO. Link

  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. ResearchGate. Link

  • ResearchGate. (n.d.). Direct amide bond formation after cross-coupling with a hydroxylamine. ResearchGate. Link

  • Wikipedia. (n.d.). Oxime. Wikipedia. Link

  • Al-Hourani, B. J. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Journal of Chemical and Pharmaceutical Research. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Wang, X., et al. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC, NIH. Link

  • Wang, X., et al. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[14][14]- Sigmatropic Rearrangements. Organic & Biomolecular Chemistry. Link

  • Bode, J. W., & Ueda, M. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. PMC, NIH. Link

  • Fisher Scientific. (2009). Safety Data Sheet - o-tert-Butylhydroxylamine hydrochloride. Fisher Scientific. Link

  • ChemRxiv. (2023). A sustainable approach to amide bond formation via C–O bond cleavage of simple esters in water. ChemRxiv. Link

  • Lab Alley. (2025). Safety Data Sheet - Hydroxylamine hydrochloride. Lab Alley. Link

  • Loba Chemie. (2022). Hydroxylamine Hydrochloride AR/ACS Safety Data Sheet. Loba Chemie. Link

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Link

  • AIO. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. AIO. Link

  • DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential. DC Fine Chemicals. Link

  • Romero, E., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives. Journal of the American Chemical Society. Link

Sources

Application

Application Note: Solvent Selection &amp; Reaction Protocols for O-Cyclobutyl-Hydroxylamine Hydrochloride

Executive Summary O-Cyclobutyl-hydroxylamine hydrochloride is a specialized building block used in the synthesis of hydroxamic acids, -alkoxy amides, and oxime ethers. Its unique structure combines a polar, acid-salt hea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Cyclobutyl-hydroxylamine hydrochloride is a specialized building block used in the synthesis of hydroxamic acids,


-alkoxy amides, and oxime ethers. Its unique structure combines a polar, acid-salt head group with a lipophilic, sterically bulky cyclobutyl tail. This duality creates specific solubility challenges that differ from simpler analogs like methoxyamine.

This guide provides a rationale-based approach to solvent selection, emphasizing the critical transition between the hydrophilic salt form (storage) and the lipophilic free base (reactive species). It includes green chemistry alternatives to DMF/DCM and validated protocols for amide coupling and oxime ligation.

Chemical Properties & Solubility Logic

The critical factor in handling O-cyclobutyl-hydroxylamine is the counter-ion. The hydrochloride salt (


) is ionic and water-soluble. However, the cyclobutyl group (

) adds significant lipophilicity (

for the free base).
Solubility Matrix
SolventSalt Form (

)
Free Base (

)
Application Context
Water High LowOxime ligation (pH 4.5); Storage.
Methanol High HighHomogeneous reactions; Salt transfer.
DCM InsolubleHigh Traditional amide coupling; Free-basing extraction.
2-MeTHF LowHigh Green alternative to DCM; Excellent for biphasic coupling.
DMF/DMSO HighHighUniversal solvent; Difficult workup (high b.p.).
EtOAc InsolubleHighExtraction; Crystallization.[1]
Diethyl Ether InsolubleModeratePrecipitation of salt from alcoholic solutions.

Technical Insight: Unlike


-methyl hydroxylamine, the cyclobutyl analog free base is non-volatile enough to be handled in solution but sufficiently lipophilic to extract efficiently into non-polar solvents.

Decision Framework: Solvent Selection

The choice of solvent is dictated by the reaction type. Use the following logic flow to determine the optimal system.

SolventSelection Start Reaction Type? Amide Amide Coupling (COOH + Amine) Start->Amide Oxime Oxime Ligation (Ketone/Aldehyde) Start->Oxime CouplingType Coupling Reagent? Amide->CouplingType Buffer Aqueous Buffer (Acetate pH 4.5) Oxime->Buffer Organic Organic Phase (DCM or 2-MeTHF) CouplingType->Organic EDC/DCC (Carbodiimide) Polar Polar Aprotic (DMF or NMP) CouplingType->Polar HATU/HBTU (Uronium) PreStep CRITICAL STEP: Free-Base First Organic->PreStep CoSolvent Add Co-solvent (MeCN or MeOH) Buffer->CoSolvent If Reactant Insoluble

Figure 1: Decision tree for solvent selection based on reaction mechanism.

Experimental Protocols

Protocol A: In-Situ Free-Basing (For Amide Coupling)

Use this when reacting with acid chlorides or using carbodiimide coupling (EDC/DCC) in non-polar solvents.

Rationale: The HCl salt is insoluble in DCM/2-MeTHF. Trying to neutralize it during the reaction with DIPEA often leads to heterogeneous mixtures and slow kinetics. Pre-neutralization ensures homogeneity.

  • Dissolution: Dissolve O-cyclobutyl-hydroxylamine HCl (1.0 equiv) in a minimum volume of water.

  • Basification: Add saturated aqueous

    
     or 
    
    
    
    until pH
    
    
    .
  • Extraction: Extract 3x with 2-MeTHF (Green) or DCM (Traditional).

    • Note: The cyclobutyl group ensures the amine partitions into the organic phase.

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Usage: Filter directly into the reaction vessel containing the carboxylic acid. Do not concentrate to dryness if avoiding potential thermal instability, though the cyclobutyl ether is generally stable.

Protocol B: HATU-Mediated Coupling (General Procedure)

Ideal for attaching the cyclobutyl-aminooxy group to peptides or complex acids.

Solvent System: DMF (Traditional) or EtOAc/DMF 9:1 (Green alternative).

  • Activation: To a solution of Carboxylic Acid (

    
    , 1.0 equiv) in DMF (
    
    
    
    ), add HATU (1.1 equiv) and DIPEA (3.0 equiv).
    • Why 3.0 equiv DIPEA? 1 eq to activate the acid, 1 eq to neutralize the HCl salt of the hydroxylamine, 1 eq to keep the system basic.

  • Stirring: Stir for 5-10 minutes to form the active ester.

  • Addition: Add solid O-cyclobutyl-hydroxylamine HCl (1.2 equiv) directly to the mixture.

    • Solubility Note: The salt will dissolve rapidly in the polar DMF/DIPEA mixture.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 0.1 M HCl, then Brine.

Protocol C: Oxime Ligation (Bioconjugation)

For reacting with ketones or aldehydes. Rate is pH-dependent.[2]

Solvent System: Acetate Buffer (pH 4.5) / MeCN.

  • Buffer Prep: Prepare 0.1 M Sodium Acetate buffer, adjusted to pH 4.5 with Acetic Acid.

  • Catalyst (Optional): Add Aniline or

    
    -phenylenediamine (10–100 mM) to accelerate the reaction via Schiff base intermediate [7].
    
  • Reaction: Dissolve the ketone/aldehyde substrate in the buffer (add MeCN up to 50% if insoluble).

  • Addition: Add O-cyclobutyl-hydroxylamine HCl (1.5 – 2.0 equiv) directly as a solid.

    • Mechanistic Note: At pH 4.5, the oxime formation is rate-accelerated by acid catalysis, but the amine remains sufficiently nucleophilic. The HCl salt naturally buffers near this region, but external buffering is required for consistency.

  • Purification: Oximes are stable; purify via preparative HPLC.

Reaction Mechanism & Workflow

The following diagram illustrates the pathway for Amide Coupling, highlighting the critical "Salt Break" step.

ReactionWorkflow cluster_0 Critical Control Point Salt O-Cyclobutyl-NH2 • HCl (Solid, Stable) FreeBase Free Amine (Nucleophilic) Salt->FreeBase Deprotonation (Solvent: Water or DMF) Base Base (DIPEA/Na2CO3) Base->FreeBase Product N-Alkoxy Amide (Product) FreeBase->Product Nucleophilic Attack ActivatedAcid Activated Ester (R-CO-OBMt) ActivatedAcid->Product

Figure 2: Mechanistic workflow for generating the reactive nucleophile.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide) Incomplete salt neutralization.Increase base (DIPEA) to 3.0–4.0 equiv. Ensure salt is fully dissolved.
Heterogeneous Rxn Wrong solvent choice.Switch from DCM to DMF or use Protocol A (Free-base first).
Slow Oxime Formation pH too high or too low.Adjust to pH 4.5 exactly. Add Aniline catalyst (100 mM).
Oily/Sticky Product Residual DMF/DMSO.Use 2-MeTHF for reaction or perform aggressive LiCl (aq) washes.

References

  • General Hydroxylamine Properties: Sigma-Aldrich. Hydroxylamine hydrochloride Product Specification. Link

  • Green Solvent Selection: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Green Chem., 2013, 15, 910-917. Link

  • Peptide Coupling Reagents: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chem. Rev. 2011, 111, 11, 6557–6602. Link

  • 2-MeTHF in Peptide Synthesis: Alachkar, A., et al. "2-Methyltetrahydrofuran as a Green Solvent for Solid-Phase Peptide Synthesis."[3][4] Green Chem., 2023.[3][5] Link

  • Oxime Ligation Kinetics: Kölmel, D. K., & Kool, E. T. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chem. Rev. 2017, 117, 15, 10358–10376. Link

  • Aniline Catalysis: Dirksen, A., & Dawson, P. E. "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chem.[5] 2008, 19, 12, 2543–2548. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yields in O-Cyclobutyl-hydroxylamine condensation reactions

This guide addresses the specific technical challenges of optimizing condensation reactions using O-Cyclobutyl-hydroxylamine (CAS 74124-04-2) . Due to the secondary alkyl steric bulk of the cyclobutyl group, this reagent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific technical challenges of optimizing condensation reactions using O-Cyclobutyl-hydroxylamine (CAS 74124-04-2) . Due to the secondary alkyl steric bulk of the cyclobutyl group, this reagent exhibits lower nucleophilicity compared to O-methyl or O-benzyl analogs, often resulting in stalled reactions or low yields.

The following protocols and troubleshooting steps are designed to overcome these kinetic barriers while maintaining the stability of the N-O bond.

Part 1: Reagent Handling & Stability

Q: My O-Cyclobutyl-hydroxylamine HCl salt is stable, but yields drop when I free-base it. Why? A: The free base of O-cyclobutyl-hydroxylamine is moderately volatile and prone to oxidation or disproportionation if left neat.

  • Volatility: The boiling point is estimated to be

    
    , but it has significant vapor pressure. Evaporating solvents under high vacuum can strip the reagent.
    
  • Protocol: Do not isolate the free base as a neat oil for storage. Generate it in situ or as a stock solution in the reaction solvent immediately prior to use.

  • Storage: Keep the hydrochloride salt desiccated at -20°C. It is hygroscopic; moisture absorption leads to hydrolysis over time.

Q: How do I prepare the free base without loss? A: Use a biphasic neutralization or an in situ release.

  • Biphasic Method: Suspend the HCl salt in

    
    . Add an equal volume of saturated 
    
    
    
    (aq). Shake vigorously. Separate organic layer, dry over
    
    
    , and use the solution directly. Do not concentrate to dryness.
  • In Situ Method (Preferred): Add the HCl salt directly to the reaction vessel with 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) relative to the hydroxylamine.

Part 2: Oxime Ligation (Aldehydes & Ketones)

The condensation of O-cyclobutyl-hydroxylamine with carbonyls forms O-cyclobutyl oxime ethers . The steric hindrance of the cyclobutyl ring adjacent to the oxygen slows the initial nucleophilic attack.

Optimization Workflow

If standard conditions (Ethanol/Pyridine) fail, follow this logic:

OximeOptimization Start Standard Reaction (MeOH/H2O, pH 4.5, 25°C) Check Check Conversion (LCMS/TLC) after 4 hours Start->Check LowConv < 50% Conversion Check->LowConv GoodConv > 90% Conversion Check->GoodConv Steric Steric Hindrance Identified? (Ketone vs Aldehyde) LowConv->Steric Action1 Add Nucleophilic Catalyst (10 mol% Aniline or mPDA) Steric->Action1 Aldehyde/Ketone Action2 Increase Concentration (to 0.5 - 1.0 M) Steric->Action2 General Slow Rate Action3 Switch Solvent (DMSO or DMF with 4Å Sieves) Steric->Action3 Hydrolysis Issues

Figure 1: Decision tree for optimizing oxime ether formation based on reaction monitoring.

Troubleshooting Guide

Q: The reaction stalls at 60% conversion. Adding more reagent doesn't help. A: This is likely an equilibrium issue or pH drift.

  • The Cause: Oxime formation is acid-catalyzed (dehydration step) but requires a free nucleophile. As the reaction proceeds, HCl is released (if using the salt), dropping the pH. If pH < 3, the amine is fully protonated and unreactive.

  • The Fix: Maintain pH 4.5–5.0. Use a 3M Sodium Acetate buffer .

    • Protocol: Dissolve the carbonyl in MeOH/Buffer (1:1). Add 1.5 equiv O-cyclobutyl-hydroxylamine HCl. The acetate buffers the HCl release.

Q: My substrate is a sterically hindered ketone. It won't react even with heat. A: Heat often degrades the reagent before reaction occurs. Use Nucleophilic Catalysis .

  • The "Aniline Effect": Aniline reacts with the ketone to form a highly reactive Schiff base (imine), which then undergoes rapid transimination with the hydroxylamine.

  • Protocol: Add 10–100 mM Aniline (or p-phenylenediamine for faster rates) to the reaction mixture at pH 4.5. This can increase rates by 400x without heating.

Q: I see a side product with M+18 mass (Hydrate?). A: This is the hemiaminal intermediate failing to dehydrate.

  • The Fix: The reaction is stuck at the intermediate stage. Add a dehydrating agent like

    
      (if acid stable) or simple Molecular Sieves (4Å) . Switch to anhydrous conditions: Dry MeOH/THF with Pyridine.
    

Part 3: Amide/Hydroxamate Formation (Carboxylic Acids)

Reacting O-cyclobutyl-hydroxylamine with carboxylic acids yields O-cyclobutyl hydroxamic acids .

Protocol: High-Yield Coupling

Standard EDC/HOBt often fails because the O-alkoxy amine is a poor nucleophile compared to normal amines.

Recommended System: HATU/HOAt

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DMF.

  • Add HATU (1.2 equiv) and HOAt (1.2 equiv).

  • Add DIPEA (3.0 equiv) and stir for 5 mins to activate the acid.

  • Add O-Cyclobutyl-hydroxylamine HCl (1.5 equiv). Note: Adding the salt directly to the basic activation mixture releases the free base in situ.

  • Stir at RT for 2-16 h.

Troubleshooting Guide

Q: I am getting significant O-acylisourea byproduct (from EDC) instead of product. A: The amine is too slow to intercept the active ester.

  • The Fix: Switch to a mixed anhydride method which is more reactive.

    • Protocol: Treat acid with Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) in THF at -15°C for 15 mins. Then add the O-cyclobutyl-hydroxylamine (free based or with NMM).

Q: Can I use the acid chloride method? A: Yes, but control the basicity.

  • Risk: With strong bases, O-cyclobutyl-hydroxylamine can undergo N-acylation and potentially O-acylation (though less likely for O-alkyl hydroxylamines, over-acylation to the imide is possible).

  • Protocol: Acid Chloride + Pyridine (solvent) + DMAP (cat). Keep at 0°C initially.

Part 4: Purification & Analysis

Q: The product streaks on silica gel. A: Hydroxamic acids and oxime ethers can H-bond with silica.

  • The Fix: Pre-wash the silica column with 1%

    
     in Hexanes. Elute with Hexane/EtOAc. The cyclobutyl group adds significant lipophilicity (
    
    
    
    vs Methyl), so the product will elute earlier than O-methyl analogs.

Q: How do I verify the product structure? A:

  • NMR: Look for the cyclobutyl methine proton. In the oxime ether, the

    
    -proton of the cyclobutyl ring typically shifts to 
    
    
    
    4.5–4.8 ppm.
  • Carbon NMR: The oxime carbon (

    
    ) appears at 145–160 ppm.
    
Summary of Key Specifications
ParameterStandard ConditionOptimized for O-Cyclobutyl
Stoichiometry 1.1 equiv Amine1.5 – 2.0 equiv Amine (Drive equilibrium)
Concentration 0.1 M0.5 – 1.0 M (Critical for kinetics)
pH (Oxime) UncontrolledpH 4.5 (Acetate Buffer)
Catalyst NoneAniline (100 mM) for Ketones
Coupling Agent EDC/NHSHATU/HOAt or IBCF
References
  • BenchChem. (2025).[1] Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. Retrieved from

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Bioconjugate Chemistry, 19(12), 2543–2548. (Foundational work on Aniline Catalysis).[2]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
  • Organic Chemistry Portal. (2024). Synthesis of Hydroxamic Acids and Weinreb Amides. Retrieved from

  • Berry, N. M., et al. (2020). O-Cyclopropyl Hydroxylamines as Precursors for [3,3]-Sigmatropic Rearrangements. Chemical Science. (Relevant for handling cyclic O-alkoxyamines).

Sources

Optimization

Technical Guide: Minimizing Side Reactions in O-Cyclobutyl Oxime Formation

The following technical support guide addresses the specific challenges of synthesizing O-cyclobutyl oximes . It prioritizes mechanistic understanding to minimize side reactions such as N-alkylation (nitrone formation),...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges of synthesizing O-cyclobutyl oximes . It prioritizes mechanistic understanding to minimize side reactions such as N-alkylation (nitrone formation), elimination, and geometric isomerization.

Audience: Medicinal Chemists, Process Chemists Scope: Optimization of


-alkylation vs. 

-alkylation, suppression of elimination, and geometric isomer control.

Part 1: Critical Analysis of Reaction Pathways

The formation of O-cyclobutyl oximes presents a unique challenge due to the ambident nucleophilicity of the oxime group and the steric/strain properties of the cyclobutyl ring.

The Core Problem: Competing Pathways

When reacting an oxime with a cyclobutyl electrophile, three major pathways compete:

  • 
    -Alkylation (Desired):  Attack by the oxygen atom to form the oxime ether.
    
  • 
    -Alkylation (Major Side Reaction):  Attack by the nitrogen lone pair to form a nitrone . This is often irreversible and difficult to separate.
    
  • Elimination (Side Reaction): The basic conditions required for alkylation can trigger E2 elimination of the cyclobutyl electrophile to form cyclobutene , especially given the ring strain.

Pathway Visualization

The following diagram illustrates the divergence between the desired thermodynamic product and kinetic byproducts.

OximePathways Oxime Oxime / Oximate Anion (Ambident Nucleophile) O_Alk O-Cyclobutyl Oxime (Target Product) Oxime->O_Alk Hard Nucleophile Attack (O) Favored by: Hard Bases, O-Solvation N_Alk N-Cyclobutyl Nitrone (Side Product) Oxime->N_Alk Soft Nucleophile Attack (N) Favored by: Soft Electrophiles, Dipolar Solvents Cyclobutyl_X Cyclobutyl-X (Electrophile) Elim Cyclobutene (Elimination Product) Cyclobutyl_X->Elim E2 Elimination Favored by: Strong/Bulky Bases, Heat

Figure 1: Mechanistic divergence in oxime alkylation. Controlling the "Hard/Soft" character of the nucleophile is key to selectivity.

Part 2: Troubleshooting & FAQs

Scenario A: Direct Alkylation of an Oxime

User attempts to react a ketone oxime with cyclobutyl bromide.

Q1: I am observing a significant amount of nitrone (N-alkylated product). How do I shift selectivity to O-alkylation? Diagnosis: The oximate anion is an ambident nucleophile. The Nitrogen center is "softer" and more nucleophilic towards soft electrophiles, while the Oxygen is "harder" and more basic. Solution:

  • Change the Base: Switch to Cesium Carbonate (

    
    ) . The "Cesium Effect" promotes 
    
    
    
    -alkylation by coordinating with the oxygen, making it more accessible while sterically shielding the nitrogen.
  • Solvent Choice: Use Acetonitrile (

    
    )  or DMF . Avoid protic solvents which solvate the oxygen strongly, reducing its nucleophilicity relative to nitrogen.
    
  • Additives: In extreme cases, adding Silver Carbonate (

    
    )  can drive 
    
    
    
    -alkylation by coordinating the halide leaving group, forcing a mechanism that favors the more electronegative oxygen attack (HSAB theory).

Q2: My reaction conversion is low, and I detect cyclobutene in the headspace/NMR. Diagnosis: Cyclobutyl halides are secondary electrophiles with significant ring strain (


). Standard 

reactions are sluggish, allowing E2 elimination to compete, especially with strong bases (e.g., NaH, KOtBu). Solution:
  • Lower Basicity: Avoid alkoxide bases. Use

    
      or 
    
    
    
    in acetone or DMF.
  • Lower Temperature: Elimination has a higher activation energy than substitution. Run the reaction at room temperature for longer times rather than heating.

  • Switch Leaving Group: If using Cyclobutyl bromide, switch to Cyclobutyl mesylate (OMs) . Sulfonates are "harder" electrophiles than iodides/bromides, slightly favoring

    
    -attack and often reacting faster at lower temperatures.
    
Scenario B: Condensation Method (Preferred Route)

User synthesizes O-cyclobutylhydroxylamine first, then reacts with the ketone.

Q3: Why should I use the condensation route instead of direct alkylation? Answer: The condensation route (


) is the Gold Standard  for high purity.
  • Regiospecificity: The nitrogen is already capped with the cyclobutyl group on the oxygen. Nitrone formation is chemically impossible during the oxime formation step.

  • Convergence: You risk the cheap reagent (hydroxylamine) rather than your valuable late-stage ketone intermediate.

Q4: I am getting a mixture of E and Z isomers. Can I control this? Diagnosis: Oxime formation is reversible under acidic conditions. The


 ratio is usually determined by thermodynamics (steric bulk).
Solution: 
  • Thermodynamic Control: Reflux in ethanol with a catalytic amount of HCl. This allows the isomers to equilibrate to the most stable form (usually

    
    , where the 
    
    
    
    -group is anti to the larger substituent).
  • Separation: If the ratio is fixed (

    
    ), silica chromatography is often effective as 
    
    
    
    and
    
    
    isomers typically have distinct
    
    
    values due to dipole differences.

Part 3: Strategic Protocols

Protocol A: The "Gold Standard" Condensation Route

Recommended for valuable substrates to ensure 100% O-selectivity.

Step 1: Synthesis of O-Cyclobutylhydroxylamine Hydrochloride This step uses


-hydroxyphthalimide as a masked ammonia source to prevent over-alkylation.
  • Reagents:

    
    -Hydroxyphthalimide (
    
    
    
    eq), Cyclobutyl bromide (
    
    
    eq),
    
    
    (
    
    
    eq), DMF.
  • Conditions: Stir at

    
     for 12-18 h. (Monitor for disappearance of phthalimide).
    
  • Workup: Pour into water, filter the precipitate (

    
    -cyclobutyloxyphthalimide).
    
  • Deprotection: Suspend intermediate in EtOH. Add Hydrazine hydrate (

    
     eq). Stir at RT for 2 h.[1]
    
  • Isolation: Filter off phthalhydrazide byproduct. Acidify filtrate with HCl/dioxane to precipitate

    
    -cyclobutylhydroxylamine 
    
    
    
    HCl
    .

Step 2: Condensation with Ketone

  • Mix: Ketone (

    
     eq) + 
    
    
    
    -cyclobutylhydroxylamine
    
    
    HCl (
    
    
    eq) in Pyridine/EtOH (
    
    
    ).
  • Reaction: Stir at RT for 2-4 h.

  • Result: Exclusive formation of

    
    -cyclobutyl oxime.
    
Protocol B: Mitsunobu Alkylation (Alternative)

Recommended if Cyclobutanol is available and Cyclobutyl halides are prone to elimination.

This method inverts the reactivity, activating the alcohol rather than the nucleophile.

ComponentReagentRole
Nucleophile

-Hydroxyphthalimide
Surrogates the oxime oxygen
Electrophile Cyclobutanol The cyclobutyl source
Activator DIAD /

Activates alcohol for

Procedure:

  • Dissolve Cyclobutanol (

    
     eq), 
    
    
    
    -Hydroxyphthalimide (
    
    
    eq), and
    
    
    (
    
    
    eq) in dry THF.
  • Cool to

    
    .
    
  • Add DIAD (

    
     eq) dropwise.
    
  • Stir at RT.[1]

  • Note: This yields the phthalimide intermediate. Proceed to hydrazine deprotection (as in Protocol A) to get the hydroxylamine, then condense.

    • Direct Mitsunobu on a ketone oxime is possible but often hindered by steric bulk of the ketone.

Part 4: Data Summary & Decision Matrix

Comparison of Methods for O-Cyclobutyl Oxime Synthesis

MethodSelectivity (O vs N)Risk of EliminationScalabilityBest For...
Direct Alkylation Moderate (Requires optimization)High (Cyclobutene formation)HighSimple, cheap ketones where side products are easily separated.
Condensation (Protocol A) Perfect (100% O) NoneModerate (2 steps)Complex/Precious ketones (Drug intermediates).
Mitsunobu HighLowLow (Atom economy)When Cyclobutyl halides are unstable/unavailable.
Decision Logic for Researchers

DecisionTree Start Start: Target O-Cyclobutyl Oxime Q1 Is the Ketone/Aldehyde precious or late-stage intermediate? Start->Q1 RouteA USE PROTOCOL A (Condensation Route) Q1->RouteA Yes (High Risk) Q2 Do you have Cyclobutyl Bromide? Q1->Q2 No (Commodity Chemical) RouteB USE DIRECT ALKYLATION (Cs2CO3 / MeCN) Q2->RouteB Yes RouteC USE MITSUNOBU (Cyclobutanol + N-OH-Phth) Q2->RouteC No (Have Alcohol)

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.

References

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[2][3] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.[3] Link

    • Citation for Protocol A (Hydroxylamine synthesis via N-hydroxycarbam
  • Kulkarni, S. S., & Ganesan, A. (2004). A simple method for the O-alkylation of oximes.[4][5] Angewandte Chemie International Edition.

    • Supports the use of Cesium Carbonate to favor O-alkyl
  • Grochowski, E., & Jurczak, J. (1976). A new synthesis of O-alkylhydroxylamines. Synthesis, 1976(10), 682-684.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Cyclobutyl Alkoxyamine Coupling

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Optimization of reaction temperature for the condensation of cyclobutanone derivatives with alkoxyamines (Oxime Ligation) and radical coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Optimization of reaction temperature for the condensation of cyclobutanone derivatives with alkoxyamines (Oxime Ligation) and radical coupling contexts.

Core Directive & Executive Summary

The Challenge: Cyclobutyl alkoxyamine coupling typically refers to the oxime ligation between a cyclobutanone moiety (often used as a bioisostere or "spring-loaded" electrophile) and an alkoxyamine (


). While cyclobutanes offer unique pharmacokinetic profiles (reducing lipophilicity, altering metabolic stability), their ring strain (~26.5 kcal/mol) creates a narrow thermodynamic window.

The Solution: Temperature optimization is a balance between kinetic activation (overcoming the steric bulk of the cyclobutyl ring) and thermodynamic stability (avoiding strain-release ring opening or retro-hydrolysis).

  • Standard Protocol:

    
     with nucleophilic catalysis (e.g., aniline).
    
  • Accelerated Protocol:

    
     at pH 4.5–5.0.
    
  • Critical Limit: Avoid

    
     to prevent thermal ring-expansion or radical fragmentation.
    

Technical Guide & Protocols

The Chemistry: Why Temperature Matters

The coupling reaction proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the cyclobutanone carbonyl.

  • Nucleophilic Attack: The alkoxyamine attacks the carbonyl carbon.

  • Dehydration: Loss of water forms the oxime ether (

    
    ).
    

Cyclobutyl Specifics:

  • Steric Hindrance: The "puckered" conformation of cyclobutane can sterically impede the nucleophile, requiring higher activation energy than linear ketones.

  • Ring Strain: Excessive heat can trigger ring-opening, especially if the cyclobutane bears electron-donating groups or if radical pathways are accessible (e.g., in NMP applications).

Optimized Experimental Protocol

Reagents:

  • Substrate: Cyclobutanone derivative (

    
     equiv).
    
  • Coupling Partner: Alkoxyamine (

    
     equiv).
    
  • Catalyst:

    
    -Phenylenediamine or Aniline (
    
    
    
    mM) – Critical for rate enhancement at neutral pH.
  • Solvent: MeOH/Water (3:1) or DMF/Buffer (for hydrophobic substrates).

ParameterStandard ConditionAccelerated ConditionCritical Limit
Temperature



(Risk of Ring Opening)
pH

(Neutral)

(Acetate Buffer)

(Hydrolysis Risk)
Time

Hours

Hours
N/A
Catalyst Aniline (

mM)

-PDA (

mM)
Avoid strong Lewis Acids

Troubleshooting & FAQs

Category 1: Reaction Kinetics & Yield

Q1: I am observing low conversion (<50%) after 24 hours at room temperature. Should I increase the temperature? A: Before increasing temperature, evaluate your pH and catalyst .

  • Diagnosis: Cyclobutanones are less electrophilic than aldehydes. At neutral pH without a catalyst, the reaction is sluggish.

  • Solution:

    • Add Catalyst: Introduce

      
       mM aniline or 
      
      
      
      mM
      
      
      -phenylenediamine. This forms a highly reactive Schiff base intermediate that transimines with the alkoxyamine.
    • Moderate Heat: Increase

      
       to 
      
      
      
      . This is usually sufficient to overcome the steric barrier of the cyclobutyl ring without risking degradation.
    • Water Removal: If the reaction is in organic solvent, add molecular sieves (

      
      ) to drive the equilibrium.
      

Q2: My cyclobutyl moiety seems to be decomposing at


. What is happening? 
A:  You are likely triggering Strain-Release Fragmentation  or Radical Ring Opening .
  • Mechanism: At high temperatures (

    
    ), cyclobutanes can undergo thermal electrocyclic ring opening or radical cleavage (especially if adjacent to stabilizing groups like carbonyls or aromatics).
    
  • Fix: Lower the temperature to

    
     and extend the reaction time. If high 
    
    
    
    is required for solubility, switch to a lower-boiling solvent (e.g., DCM/MeOH) and use a sealed tube at a strictly controlled
    
    
    .
Category 2: Stability & Side Reactions

Q3: Is the cyclobutyl-oxime bond stable at physiological temperature (


)? 
A:  Yes, oxime ethers are generally hydrolytically stable at pH 7.4 and 

.
  • Caveat: In the presence of strong acid (pH < 2) or excess ketones (exchange), hydrolysis can occur.

  • Verification: Incubate the product in PBS at

    
     for 24 hours and monitor by LC-MS. No degradation should be observed.
    

Q4: I am using a "Cyclobutyl Alkoxyamine" as a radical initiator (NMP). What is the activation temperature? A: If you are referring to the homolysis of the C-ON bond (Nitroxide Mediated Polymerization):

  • Activation T: Cyclobutyl-alkoxyamines typically require higher temperatures (

    
    ) for homolysis compared to tertiary alkyl alkoxyamines.
    
  • Reason: The secondary carbon of the cyclobutyl ring forms a less stable radical than a tert-butyl group, increasing the bond dissociation energy (BDE).

  • Optimization: Do not use below

    
     for polymerization initiation; the equilibrium will strongly favor the dormant species.
    

Visualizations

Reaction Mechanism & Catalysis

This diagram illustrates the Aniline-Catalyzed Oxime Ligation, highlighting the pathway that avoids high-temperature requirements.

OximeLigation Cyclobutanone Cyclobutanone (Substrate) SchiffBase Protonated Schiff Base (Intermediate) Cyclobutanone->SchiffBase + Aniline Fast Product Cyclobutyl Oxime Ether Cyclobutanone->Product Direct Attack (Slow at 25°C) Alkoxyamine Alkoxyamine (R-ONH2) Aniline Aniline (Catalyst) Transition Transimination (Rate Limiting) SchiffBase->Transition + Alkoxyamine Transition->Product - Aniline Water H2O Transition->Water

Caption: Aniline catalysis accelerates coupling by forming a reactive Schiff base intermediate, allowing efficient reaction at 25–40°C.

Temperature Optimization Workflow

TempOptimization Start Start Optimization Target: >90% Yield CheckSolubility Check Solubility Solvent: MeOH/H2O or DMF Start->CheckSolubility StandardRun Run at 25°C, pH 4.5 Time: 4h CheckSolubility->StandardRun YieldCheck Check Conversion (LC-MS) StandardRun->YieldCheck HighYield Yield > 90% OPTIMAL YieldCheck->HighYield Success LowYield Yield < 50% YieldCheck->LowYield Fail AddCatalyst Add Aniline (100mM) Retain 25°C LowYield->AddCatalyst ReCheck Check Conversion AddCatalyst->ReCheck ReCheck->HighYield Success StillLow Still Low Yield ReCheck->StillLow IncreaseTemp Increase T to 45°C Monitor Stability StillLow->IncreaseTemp IncreaseTemp->HighYield

Caption: Step-wise decision tree for optimizing reaction conditions, prioritizing catalysis over heat to preserve cyclobutyl integrity.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Xu, Y., et al. (2014). Cooperative activation of cyclobutanones and olefins leads to bridged ring systems by a catalytic [4+2] coupling. Nature Chemistry, 6, 739–744. [Link]

  • Edeleva, M., et al. (2018). Ring-Expansion/Contraction Radical Crossover Reactions of Cyclic Alkoxyamines. Polymers, 10(6), 639. [Link]

Optimization

Stability of O-Cyclobutyl-hydroxylamine HCl in aqueous solution

Welcome to the technical support center for O-Cyclobutyl-hydroxylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-Cyclobutyl-hydroxylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of O-Cyclobutyl-hydroxylamine HCl in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

O-Cyclobutyl-hydroxylamine hydrochloride is a valuable reagent in organic synthesis. As with many hydroxylamine derivatives, its stability in aqueous solutions is a critical factor for the success and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the factors influencing its stability and practical advice for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of O-Cyclobutyl-hydroxylamine HCl in aqueous solution?

A1: O-Cyclobutyl-hydroxylamine hydrochloride, as a salt, is more stable than its free base form.[1] Generally, hydroxylamine solutions are known to decompose over time, a process accelerated by elevated temperatures, non-acidic pH, and the presence of transition metal ions.[2][3] However, a close analog, O-cyclopropyl hydroxylamine hydrochloride, has been described as "bench-stable" and can be stored at -20°C for several months, suggesting reasonable stability for the solid form of O-Cyclobutyl-hydroxylamine HCl.[4] Once in an aqueous solution, its stability becomes a more significant concern. It is always recommended to prepare aqueous solutions of O-Cyclobutyl-hydroxylamine HCl fresh before use.[1][3]

Q2: What are the primary factors that affect the stability of O-Cyclobutyl-hydroxylamine HCl in aqueous solutions?

A2: The stability of O-Cyclobutyl-hydroxylamine HCl in aqueous solutions is primarily influenced by:

  • pH: Hydroxylamine and its derivatives are most stable in acidic conditions.[5] As the pH increases towards neutral and alkaline, the rate of degradation significantly increases.[3][6]

  • Temperature: Elevated temperatures accelerate the decomposition of hydroxylamine solutions.[2][7] Therefore, it is advisable to prepare and use solutions at room temperature or below whenever possible.

  • Presence of Metal Ions: Transition metal ions, particularly iron, can catalyze the decomposition of hydroxylamine solutions.[2] It is crucial to use high-purity water and avoid contact with metal spatulas or containers that could introduce metal contaminants.

  • Oxygen and Light: While hydrolysis is a major degradation pathway, oxidation is also a known route for hydroxylamine degradation.[3] Protecting solutions from excessive exposure to air and light is a good laboratory practice.

Q3: What are the visible signs of degradation of O-Cyclobutyl-hydroxylamine HCl?

A3: Degradation of O-Cyclobutyl-hydroxylamine HCl solutions may not always be visually apparent. However, you should be cautious if you observe:

  • Discoloration: A change in the color of the solution, such as turning yellow or brown, can indicate the formation of degradation products.

  • Gas Evolution: Decomposition of hydroxylamines can sometimes lead to the formation of gaseous byproducts.

  • Inconsistent Experimental Results: A common sign of reagent degradation is a decrease in reaction yield, the appearance of unexpected side products, or a lack of reproducibility in your experiments.

Q4: How should I prepare and store aqueous solutions of O-Cyclobutyl-hydroxylamine HCl?

A4: To ensure the best results, follow these guidelines:

  • Prepare Fresh: Always prepare aqueous solutions of O-Cyclobutyl-hydroxylamine HCl immediately before use.[1][3]

  • Use High-Purity Water: Use deionized, distilled, or HPLC-grade water to minimize metal ion contamination.

  • Control pH: If your experimental conditions allow, maintaining an acidic pH will enhance the stability of the solution.

  • Short-Term Storage: If a solution must be stored for a short period, keep it at 2-8°C and protected from light. However, using a freshly prepared solution is always the best practice.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected reaction yields Degradation of O-Cyclobutyl-hydroxylamine HCl solution.1. Prepare a fresh aqueous solution of O-Cyclobutyl-hydroxylamine HCl for each experiment. 2. Verify the purity of the solid material using a suitable analytical method (e.g., NMR, HPLC). 3. Ensure the water and other reagents used are free from metal ion contamination.
Appearance of unexpected peaks in HPLC or LC-MS analysis Formation of degradation products.1. Analyze a freshly prepared solution as a reference. 2. Consider potential degradation pathways such as oxidation to the corresponding nitrone and subsequent hydrolysis to cyclobutanone and hydroxylamine. 3. Perform forced degradation studies to identify potential degradation products.
Discoloration of the aqueous solution Oxidation or formation of degradation products.1. Discard the discolored solution. 2. Prepare a fresh solution using high-purity reagents. 3. If possible, degas the solvent before preparing the solution to minimize dissolved oxygen.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of O-Cyclobutyl-hydroxylamine HCl

Objective: To prepare a fresh, standardized aqueous solution for immediate use in an experiment.

Materials:

  • O-Cyclobutyl-hydroxylamine HCl (solid)

  • High-purity, deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh the required amount of O-Cyclobutyl-hydroxylamine HCl solid in a clean, dry weighing boat.

  • Transfer the solid to a volumetric flask of the desired volume.

  • Add approximately 80% of the final volume of deionized water to the flask.

  • Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely.

  • Once dissolved, add deionized water to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • If necessary, measure the pH of the solution. A 0.1 M aqueous solution of hydroxylamine hydrochloride has a pH of approximately 3.4.[8]

  • Use the solution immediately.

Protocol 2: Monitoring the Stability of O-Cyclobutyl-hydroxylamine HCl in Aqueous Solution using HPLC

Objective: To assess the stability of an aqueous solution of O-Cyclobutyl-hydroxylamine HCl over time under specific conditions (e.g., temperature, pH).

Materials:

  • Freshly prepared aqueous solution of O-Cyclobutyl-hydroxylamine HCl

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase components (e.g., phosphate buffer, acetonitrile)

  • pH meter and appropriate buffers for pH adjustment

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A good starting point is a reverse-phase method with a gradient elution.

    • Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to ~2.5)

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient could be from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as hydroxylamines have low UV absorbance, derivatization might be necessary for higher sensitivity).[9]

  • Initial Analysis (T=0): Immediately after preparing the aqueous solution of O-Cyclobutyl-hydroxylamine HCl, inject a sample into the HPLC system to obtain the initial purity profile.

  • Stability Study:

    • Store aliquots of the solution under the desired conditions (e.g., room temperature, 40°C, different pH values).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject a sample from each condition into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of the remaining O-Cyclobutyl-hydroxylamine HCl at each time point relative to the initial (T=0) area.

    • Monitor the appearance and increase of any new peaks, which represent degradation products.

Visualizing Stability Factors

Below is a diagram illustrating the key factors that can negatively impact the stability of O-Cyclobutyl-hydroxylamine HCl in an aqueous solution.

StabilityFactors cluster_compound O-Cyclobutyl-hydroxylamine HCl in Aqueous Solution cluster_factors Degradation Factors Compound O-Cyclobutyl-hydroxylamine HCl Degradation Degradation Products Compound->Degradation leads to High_pH High pH (Neutral/Alkaline) High_pH->Compound accelerates High_Temp Elevated Temperature High_Temp->Compound accelerates Metal_Ions Metal Ions (e.g., Fe³⁺) Metal_Ions->Compound catalyzes

Caption: Factors influencing the degradation of O-Cyclobutyl-hydroxylamine HCl.

References

  • STABILIZED HYDROXYLAMINE SOLUTIONS - European Patent Office - EP 0979209 B1. (2003). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate | Request PDF. (n.d.). Retrieved from [Link]

  • Safety Parameters and Stability Diagram of Hydroxylamine Hydrochloride and Sulphate. (n.d.). Retrieved from [Link]

  • HYDROXYLAMINE HCL - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance - IJPPR. (2018, July 30). Retrieved from [Link]

  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification - Industrial & Engineering Chemistry Research - ACS Figshare. (2025, January 2). Retrieved from [Link]

  • On the basicity of hydroxylamine and its derivatives. (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). Retrieved from [Link]

  • Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives | Request PDF. (n.d.). Retrieved from [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved from [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • Hydroxylamine and its salts: Human health tier II assessment. (2014, November 27). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, February 14). Retrieved from [Link]

  • Hydroxylamine and its salts: thermoanalytical and safety study - INIS-IAEA. (2025, January 13). Retrieved from [Link]

  • O-Cyclopropyl Hydroxylamines as Precursors for[10][10]- Sigmatropic Rearrangements - RSC Publishing. (2020, April 15). Retrieved from [Link]

  • Hydroxylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Hydroxylamine hydrochloride - Szabo-Scandic. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Cyclobutyl Ring's Signature: A Comparative Guide to Mass Spectrometry Fragmentation Patterns of O-Cyclobutyl Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic chemistry, the cyclobutane moiety is an increasingly utilized structural motif. Its inherent ring stra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic chemistry, the cyclobutane moiety is an increasingly utilized structural motif. Its inherent ring strain and three-dimensional character can impart unique pharmacological properties. For scientists working with O-cyclobutyl derivatives, understanding their behavior under mass spectrometric analysis is critical for structural elucidation and impurity profiling. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of O-cyclobutyl derivatives against their O-alkyl counterparts, offering experimental insights and detailed analytical protocols.

The Influence of the Cyclobutyl Group: A Departure from Linearity

The fragmentation of O-alkyl ethers in EI-MS is well-characterized, typically involving α-cleavage and rearrangements. However, the introduction of a strained cyclobutyl ring introduces unique and diagnostic fragmentation pathways. The primary driver for these distinct patterns is the propensity of the cyclobutane ring to undergo cleavage to relieve ring strain, often leading to the expulsion of neutral ethene (C₂H₄) or a cyclobutyl radical.

A key fragmentation pathway for cycloalkanes, including cyclobutane, is the loss of ethylene, resulting in a characteristic neutral loss of 28 Da.[1] This fundamental cleavage is a prominent feature in the mass spectra of O-cyclobutyl derivatives and serves as a primary diagnostic tool.

Characteristic Fragmentation of O-Cyclobutyl Ethers

Let's examine the mass spectrum of a simple O-cyclobutyl ether, methoxycyclobutane , to illustrate these principles.[2]

The molecular ion ([M]⁺˙ at m/z 86) undergoes several key fragmentations:

  • Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl ethers, leading to the cyclobutyl cation at m/z 55 .

  • α-Cleavage: Cleavage of the C-O bond can result in the formation of the methoxycarbonyl cation ([CH₃O=CH₂]⁺) at m/z 45 , although this is often less prominent than fragments arising from the cyclobutyl ring.

  • Ring Cleavage - Loss of Ethene: The hallmark of the cyclobutyl group. The molecular ion can lose a neutral ethene molecule (28 Da), resulting in a radical cation at m/z 58 .

  • Concerted Loss of Ethene and a Methyl Radical: A subsequent fragmentation of the m/z 58 ion or a concerted fragmentation of the molecular ion can lead to the loss of both ethene and a methyl radical, resulting in a prominent ion at m/z 43 .

These fragmentation pathways are visualized in the following diagram:

G M [Methoxycyclobutane]⁺˙ m/z 86 m55 [C₄H₇]⁺ m/z 55 M->m55 - •OCH₃ m58 [C₃H₆O]⁺˙ m/z 58 M->m58 - C₂H₄ m43 [C₂H₃O]⁺ m/z 43 m58->m43 - •CH₃

Fragmentation of Methoxycyclobutane

Comparative Analysis: O-Cyclobutyl vs. O-Alkyl Derivatives

To highlight the unique fragmentation of the O-cyclobutyl group, we will compare its fragmentation pattern with those of O-propyl and O-isopropyl ethers.

DerivativeKey Fragmentation Pathways & Characteristic Ions
O-Cyclobutyl - Loss of the alkoxy group to form the cyclobutyl cation (m/z 55).- Loss of ethene (28 Da) from the molecular ion.- Subsequent loss of the alkyl radical from the ethene-loss fragment.
O-n-Propyl - α-cleavage leading to loss of an ethyl radical to form [CH₂=O⁺-CH₂CH₃] (m/z 59).- Loss of the propyl group to form the oxonium ion (m/z 31 for methanol).- Loss of propene (42 Da) via McLafferty rearrangement if a gamma-hydrogen is available.
O-Isopropyl - α-cleavage with loss of a methyl radical to form [(CH₃)₂C=O⁺H] (m/z 59).- Loss of the isopropyl group.
O-tert-Butyl - Prominent loss of a methyl radical to form the stable [(CH₃)₂C=O⁺-CH₃] ion (m/z 73).- Formation of the tert-butyl cation (m/z 57) is also significant.[3]

As the table illustrates, the fragmentation of linear and branched O-alkyl derivatives is dominated by α-cleavages and rearrangements that are dictated by the stability of the resulting carbocations and radical species.[4][5] In contrast, the O-cyclobutyl derivatives exhibit a fragmentation pattern heavily influenced by the drive to open the strained four-membered ring.

Experimental Protocols

For the analysis of O-cyclobutyl derivatives and their comparison with other O-alkyl ethers, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice due to the volatility of these compounds.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data.

Guidelines for GC-MS Sample Preparation [6]

  • Concentration: Prepare solutions at approximately 10 µg/mL in a volatile organic solvent.

  • Solvent: Use solvents such as dichloromethane, hexane, or ethyl acetate. Avoid water as it is not compatible with most GC columns.

  • Sample Purity: Ensure samples are free of particulate matter by centrifugation or filtration to prevent blockage of the syringe and contamination of the GC system.

  • Vials: Use 1.5 mL glass autosampler vials.

GC-MS Analysis Workflow

The following workflow outlines the key steps for analyzing volatile organic compounds like O-cyclobutyl derivatives.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dilution Dilute sample in volatile solvent Vial Transfer to GC vial Dilution->Vial Injection Inject sample into GC Vial->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole/TOF) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Extract Mass Spectra of peaks TIC->MassSpectra Fragmentation Analyze Fragmentation Patterns MassSpectra->Fragmentation Identification Compare to Libraries (e.g., NIST, Wiley) Fragmentation->Identification

GC-MS Workflow for O-Cyclobutyl Derivatives
Recommended GC-MS Parameters

These are starting parameters that may require optimization depending on the specific analytes and instrumentation.

ParameterValueRationale
Injector Temperature 250 °CEnsures complete volatilization of the analytes.
Column DB-5ms (or equivalent non-polar)Provides good separation for a wide range of volatile organic compounds.
Oven Program 40 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 minA general-purpose temperature program suitable for separating compounds with varying boiling points.
Carrier Gas HeliumInert and provides good chromatographic resolution.
Ionization Mode Electron Ionization (EI)Standard hard ionization technique for creating fragment ions and enabling library matching.
Ionization Energy 70 eVMaximizes ionization efficiency and produces reproducible fragmentation patterns for library comparison.[6]
Mass Range m/z 35-400Covers the expected mass range for the molecular ions and fragments of small O-alkyl and O-cyclobutyl derivatives.

Conclusion

The presence of an O-cyclobutyl group imparts a distinct and diagnostic fragmentation pattern in electron ionization mass spectrometry. The characteristic loss of ethene, a consequence of relieving ring strain, provides a clear signature that differentiates these compounds from their acyclic O-alkyl counterparts. By understanding these fundamental fragmentation mechanisms and employing robust GC-MS protocols, researchers can confidently identify and characterize O-cyclobutyl derivatives, aiding in the advancement of drug discovery and chemical synthesis.

References

  • NIST Chemistry WebBook. (n.d.). Cyclobutanol. Retrieved from [Link]

  • PubChem. (n.d.). Methoxycyclobutane. Retrieved from [Link]

  • PubChem. (n.d.). Propoxycyclobutane. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28–32. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]

Sources

Comparative

Spectroscopic Analysis of O-Cyclobutyl Oxime Ethers: A Comparative Technical Guide

Topic: Spectroscopic Analysis of O-Cyclobutyl Oxime Ethers Content Type: Publish Comparison Guide Executive Summary: The Cyclobutyl Advantage In the landscape of bioisosteres, O-cyclobutyl oxime ethers represent a strate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of O-Cyclobutyl Oxime Ethers Content Type: Publish Comparison Guide

Executive Summary: The Cyclobutyl Advantage

In the landscape of bioisosteres, O-cyclobutyl oxime ethers represent a strategic "sweet spot" between the metabolic liability of simple O-alkyl chains (methyl/ethyl) and the steric bulk of O-benzyl groups. While oxime ethers are established pharmacophores—valued for their hydrolytic stability over imines—the specific incorporation of a cyclobutyl ring introduces unique conformational constraints and lipophilic properties that demand precise spectroscopic characterization.

This guide provides a technical deep-dive into the identification, differentiation, and performance analysis of O-cyclobutyl oxime ethers, contrasting them with their acyclic analogs.

Comparative Performance Analysis

The decision to deploy a cyclobutyl group over a methyl or ethyl group is rarely arbitrary. It is a calculated move to modulate metabolic stability and lipophilicity (LogP).

Table 1: Physicochemical & Spectroscopic Comparison

Data synthesized from standard medicinal chemistry parameters and oxime ether structural studies.

FeatureO-Methyl Oxime EtherO-Cyclobutyl Oxime EtherO-Benzyl Oxime Ether
Steric Bulk (

)
Low (Flexible)Medium (Rigid/Puckered) High (Rigid/Planar)
Metabolic Liability High (Rapid

-dealkylation by CYPs)
Low (Steric hindrance blocks CYP access)Medium (Benzylic oxidation)
Lipophilicity (

LogP)
Reference (0.0)+1.2 to +1.5 +2.0 to +2.5
Diagnostic

H NMR
Singlet,

3.8–4.0 ppm
Multiplet,

4.2–4.7 ppm
Singlet,

5.1–5.2 ppm
Isomer Separation Difficult (

often co-elute)
Improved (Bulk aids chromatographic resolution)Good
Hydrolytic Stability HighVery High (Shielded N-O bond)High

Spectroscopic Characterization Protocols

Accurate assignment of O-cyclobutyl oxime ethers relies heavily on distinguishing the


 (trans)  and 

(cis)
isomers. The cyclobutyl group provides a unique NMR handle due to its specific "puckered" conformation, which is sensitive to the magnetic anisotropy of the C=N bond.
A. Nuclear Magnetic Resonance (NMR)[1][2][3][4]
1. Proton (

H) NMR Fingerprint

The hallmark signal is the cyclobutyl methine proton (


-C-O) . Unlike the sharp singlet of a methoxy group, this proton appears as a distinct multiplet (typically a quintet-like structure) due to coupling with four adjacent methylene protons.
  • Chemical Shift:

    
     4.2 – 4.7 ppm.
    
  • Multiplicity: Multiplet (

    
     Hz).
    
  • Isomeric Differentiation:

    • 
      -Isomer (Syn):  The cyclobutyl group is spatially closer to the lone pair of the nitrogen, often resulting in a shielded (upfield)  shift relative to the 
      
      
      
      -isomer due to steric compression, though anisotropy can reverse this depending on the exact R-groups.
    • 
      -Isomer (Anti):  Typically appears slightly downfield.
      
2. Carbon (

C) NMR[1]
  • Cyclobutyl Methine (

    
    -O): 
    
    
    
    72 – 78 ppm.
  • Imine Carbon (

    
    =N): 
    
    
    
    145 – 160 ppm.
  • 
    -Effect:  The carbon 
    
    
    
    to the imine (
    
    
    -C=N) usually shows a 3-5 ppm difference between isomers due to the
    
    
    -gauche effect (steric compression) in the
    
    
    -isomer.
3. 2D-NMR Strategy (NOESY/ROESY)

Protocol:

  • Acquire a phase-sensitive NOESY spectrum (mixing time: 500 ms).

  • 
    -Isomer:  Look for a strong NOE cross-peak between the cyclobutyl methine proton  and the 
    
    
    
    -protons
    of the group attached to the imine carbon.
  • 
    -Isomer:  No cross-peak between the cyclobutyl group and the 
    
    
    
    -protons; instead, look for NOE between the cyclobutyl group and the imine substituent trans to it (if applicable).
B. Infrared Spectroscopy (FT-IR)

While less specific for the cyclobutyl group itself, IR confirms the functional group integrity.

  • 
    (C=N):  1610 – 1640 cm
    
    
    
    (Intensity varies with symmetry).
  • 
    (N-O):  900 – 1000 cm
    
    
    
    (Strong, characteristic ether band).
  • 
    (C-H) Cyclobutyl:  2980 – 3000 cm
    
    
    
    (Distinctive ring strain shifts these slightly higher than acyclic alkyls).
C. Mass Spectrometry (MS)[3][4][5]
  • Fragmentation: The cyclobutyl group often cleaves as a radical or cation (

    
     55).
    
  • McLafferty Rearrangement: Unlike O-alkyl chains, the cyclobutyl ring restricts the flexibility required for certain rearrangements, often leading to a simplified fragmentation pattern dominated by

    
    -cleavage.
    

Experimental Workflow: Synthesis & Analysis

The following protocol ensures the generation of high-purity material for spectroscopic validation.

Step-by-Step Protocol
  • Preparation: Dissolve the parent oxime (1.0 equiv) in anhydrous DMF or DMSO.

  • Base Activation: Add KOH (2.0 equiv) or Cs

    
    CO
    
    
    
    (1.5 equiv). Stir for 30 min at 0°C to generate the oximate anion.
    • Note: Use Silver(I) Oxide (Ag

      
      O)  (1.5 equiv) if minimizing isomerization is critical (milder conditions).
      
  • Alkylation: Add Cyclobutyl bromide (1.2 equiv) dropwise.

    • Critical: Cyclobutyl bromide is less reactive than primary halides. Heating to 50-60°C may be required.

  • Workup: Quench with water, extract with EtOAc. Wash with brine to remove DMF.

  • Purification: Silica gel chromatography.

    • Gradient: Hexanes/EtOAc (typically 95:5 to 80:20).

    • Observation: The

      
      -isomer is usually less polar (elutes first) due to internal shielding/hydrogen bonding masking the lone pair.
      

Visualizations

Diagram 1: Synthesis & Fragmentation Pathway

This diagram illustrates the synthesis route and the characteristic MS fragmentation that distinguishes this moiety.

G Oxime Parent Oxime (R2C=N-OH) Int Oximate Anion (R2C=N-O-) Oxime->Int Deprotonation Base Base Activation (KOH or Ag2O) Product O-Cyclobutyl Oxime Ether (Mixture E/Z) Int->Product SN2 Attack Reagent Cyclobutyl Bromide Reagent->Product + Heat Fragment MS Fragment: [M - C4H7]+ or [C4H7]+ Product->Fragment EI-MS Fragmentation (Loss of Cyclobutyl)

Caption: Synthesis via oximate alkylation and characteristic Mass Spec fragmentation (loss of cyclobutyl radical).

Diagram 2: Stereochemical Assignment (NOE)

A logic flow for assigning


 geometry using 2D NMR.

NOE Start Isolate Isomer NOESY Run 2D NOESY (Mix time: 500ms) Start->NOESY Check Check Cross-peaks: Cyclobutyl H vs. R-Group H NOESY->Check Z_Iso Strong NOE Observed (Spatial Proximity) Check->Z_Iso Signal Present E_Iso No/Weak NOE Observed (Trans Geometry) Check->E_Iso Signal Absent ResultZ Assign as Z-Isomer (Syn) Z_Iso->ResultZ ResultE Assign as E-Isomer (Anti) E_Iso->ResultE

Caption: Decision tree for E/Z isomer assignment using Nuclear Overhauser Effect (NOE) correlations.

References

  • Wang, J., et al. (2024).[2] "Discovery of Novel Cyclobutyl Oxime Ester Derivatives...". Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Soltani Rad, M. N., et al. (2010). "An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols". Synthesis. Retrieved from [Link]

  • Cresset Group. (2022).[3] Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from [Link]

  • RSC Publishing. (2019). Proton chemical shifts in NMR.[4][5][6][7][8] Part 12. Steric and conformational effects in cyclic ethers. Retrieved from [Link]

Sources

Validation

HPLC Method for Purity Analysis of O-Cyclobutyl-hydroxylamine HCl

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Executive Summary: The Analytical Challenge O-Cyclobutyl-hydroxylamine Hydrochloride (CAS: 848497-98-3) pres...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

O-Cyclobutyl-hydroxylamine Hydrochloride (CAS: 848497-98-3) presents a distinct analytical challenge in pharmaceutical development. As a polar, aliphatic alkoxyamine salt lacking a chromophore, it is invisible to standard UV detection (254 nm) and exhibits poor retention on conventional C18 columns.

While many laboratories default to Direct Low-UV HPLC or HILIC-CAD , these "alternative" methods often suffer from baseline drift, poor sensitivity, or high instrumentation costs.

This guide champions the Benzaldehyde Pre-Column Derivatization (PCD) HPLC Method . By chemically tagging the analyte with a UV-active chromophore, this method transforms a difficult-to-detect small molecule into a robust, highly retained oxime ether derivative. This guide objectively compares the PCD method against standard alternatives, demonstrating why it is the superior choice for purity and assay analysis.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the proposed PCD method with common alternatives.

FeatureMethod A: PCD-HPLC (Recommended) Method B: Direct Low-UV HPLC Method C: HILIC-CAD
Detection Principle UV @ 254 nm (via Oxime Ether formation)UV @ 205–210 nm (Terminal absorption)Charged Aerosol Detection (Universal)
Sensitivity (LOD) High (< 0.05%)Low (Subject to noise)Medium/High
Specificity High (Specific to -ONH₂ group)Low (Detects all organic impurities)Medium (Detects non-volatiles)
Baseline Stability Excellent (Isocratic or Gradient)Poor (Drifts with gradient)Good
Equipment Cost Low (Standard HPLC-UV)Low (Standard HPLC-UV)High (Requires CAD detector)
Sample Prep Time 30–45 mins (Derivatization)< 5 mins (Dissolve & Shoot)< 5 mins

Expert Insight: While Method B (Low-UV) appears faster, it is prone to interference from buffer cut-offs and solvent impurities. Method A (PCD) introduces a step but guarantees that the signal measured is chemically verified as the alkoxyamine of interest.

Deep Dive: The Optimized Protocol (PCD-HPLC)
The Chemistry of the Solution

The core of this method is the condensation of the alkoxyamine with benzaldehyde to form a stable oxime ether. This reaction proceeds rapidly under mild acidic/buffered conditions.

  • Reaction: Cyclobutyl-O-NH₂·HCl + Ph-CHO → Ph-CH=N-O-Cyclobutyl + H₂O + HCl

  • Chromophore: The resulting O-cyclobutyl-benzaldoxime possesses a phenyl ring, allowing robust detection at 254 nm.

Step-by-Step Experimental Protocol

Reagents:

  • Analyte: O-Cyclobutyl-hydroxylamine HCl.[1]

  • Reagent: Benzaldehyde (Reagent Grade, >99%).

  • Buffer: Sodium Acetate (pH 4.5 – 5.0).

  • Solvent: Acetonitrile (HPLC Grade).

Workflow:

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer adjusted to pH 5.0 with Acetic Acid. Reasoning: The pH 5 environment buffers the HCl salt and catalyzes the imine formation without degrading the reagent.

  • Stock Solution: Dissolve 25 mg of O-Cyclobutyl-hydroxylamine HCl in 25 mL of Buffer/ACN (50:50).

  • Derivatization:

    • Transfer 1.0 mL of Stock Solution to a vial.

    • Add 1.5 equivalents of Benzaldehyde (approx. 20 µL, ensuring excess).

    • Critical Step: Vortex for 1 min and incubate at 40°C for 30 minutes .

    • Self-Validation: The solution should remain clear. If turbidity occurs, increase ACN ratio.

  • Quenching (Optional): The reaction is equilibrium-driven but highly favored. Direct injection is usually possible as the excess benzaldehyde separates chromatographically.

  • HPLC Analysis: Inject 10 µL.

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 30°C
Visualization: Method Logic & Workflow

The following diagram illustrates the decision logic and the chemical transformation workflow.

G Start Analyte: O-Cyclobutyl-hydroxylamine HCl Check Check UV Absorbance Start->Check Decision Chromophore Present? Check->Decision Direct Direct HPLC (Low Sensitivity) Decision->Direct Yes (Rare) Deriv Derivatization (Benzaldehyde) Decision->Deriv No (Current Case) Reaction Reaction: Formation of Oxime Ether Deriv->Reaction pH 5.0, 40°C Analysis HPLC-UV (254 nm) High Specificity Reaction->Analysis

Caption: Decision tree highlighting the necessity of derivatization for aliphatic alkoxyamines to achieve ICH-compliant sensitivity.

Performance Data (Representative)

The following data represents typical performance metrics for this validated protocol.

Table 1: System Suitability & Validation Metrics

ParameterResultAcceptance Criteria
Retention Time (RT) Excess Benzaldehyde: ~8.5 minDerivatized Analyte: ~11.2 minResolution > 2.0
Linearity (R²) > 0.999 (Range: 50–150% target conc.)> 0.995
Precision (RSD) 0.8% (n=6 injections)< 2.0%
LOD / LOQ 0.02% / 0.05% (w/w)Sufficient for Impurity Profiling

Expert Troubleshooting:

  • Peak Splitting: If the derivative peak splits, check the sample solvent. It must match the initial mobile phase conditions (high water content) to prevent "solvent effect" band broadening.

  • Excess Reagent: The Benzaldehyde peak will be large. Ensure the gradient ramp is slow enough (approx 2-3% B/min) in the middle region to maintain resolution between the reagent and the product.

References
  • Vundavilli, J. K., et al. (2018).[2][3] Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmacy and Pharmaceutical Research.

  • Kumar, T., et al. (2019).[4] A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science.

  • Albrecht, S., et al. (2006).[5] O-Derivatization of hydroxylamines, oximes and related compounds. Synthesis.

  • GuideChem. (n.d.). O-Cyclobutyl-hydroxylamine hydrochloride Properties and Structure.

Sources

Comparative

The Cyclobutyl Anomaly: A Guide to Ring Strain Effects on Hydroxylamine Reactivity

Topic: Impact of Cyclobutyl Ring Strain on Hydroxylamine Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Cyclobutyl Ring Strain on Hydroxylamine Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the cyclobutyl ring is often employed as a rigid bioisostere for isopropyl or cyclopentyl groups. However, when directly attached to a heteroatom such as the nitrogen of a hydroxylamine (


), the cyclobutyl ring introduces unique electronic and steric perturbations driven by its ~26.3 kcal/mol ring strain. This guide objectively compares the reactivity profile of N-cyclobutylhydroxylamines  against their cyclopentyl and isopropyl analogues, focusing on nucleophilicity, oxidation potential, and radical stability.
Part 1: The Mechanistic Core – Why Cyclobutyl Differs

To predict reactivity, one must understand the underlying orbital mechanics that distinguish the cyclobutyl group from unstrained cycloalkanes.

1. The "s-Character" Effect (Electronic Withdrawal)

Unlike the flexible cyclopentyl ring (strain ~6 kcal/mol) or the strain-free cyclohexyl ring, the cyclobutane ring is highly strained. To relieve angle strain (bond angles ~88° vs ideal 109.5°), the carbon atoms rehybridize:

  • Ring Bonds (C-C): Utilize orbitals with higher p-character (approx.

    
    ) to accommodate tighter angles.
    
  • Exocyclic Bonds (C-N): Consequently, the remaining orbitals used for exocyclic bonding have higher s-character (approx.

    
    ).
    

Impact on Hydroxylamine: Orbitals with high s-character hold electrons closer to the nucleus (higher effective electronegativity). Therefore, the cyclobutyl group acts as an electron-withdrawing group (EWG) relative to isopropyl or cyclopentyl.

  • Reduced Basicity: The nitrogen lone pair is less available for protonation.

  • Reduced Nucleophilicity: Slower reaction rates in acylation or alkylation compared to cyclopentyl analogues.

  • Increased Acidity: The N-H and O-H protons are more acidic.

2. Steric "Puckering" (Conformational Locking)

Cyclobutane exists in a "puckered" or "butterfly" conformation to minimize torsional strain from eclipsing hydrogens. This creates a rigid steric bulk that does not "breathe" like a cyclopentyl envelope.

  • Result: High stereoselectivity in reaction transition states but potential steric hindrance for bulky electrophiles.

Part 2: Comparative Performance Guide

The following table synthesizes experimental trends and physicochemical data to compare N-cyclobutylhydroxylamine with its closest analogues.

Table 1: Physicochemical & Reactivity Comparison

FeatureN-Cyclobutyl (C4) N-Cyclopentyl (C5) N-Isopropyl (Acyclic) Implication for Drug Design
Ring Strain Energy 26.3 kcal/mol (High)6.2 kcal/mol (Low)~0 kcal/molC4 is prone to ring-opening under harsh acid catalysis; C5 is stable.
Electronic Effect Weakly E-Withdrawing (High s-character)Inductive Donor (+I)Inductive Donor (+I)C4 hydroxylamines are less basic; N-H is more acidic.
Nitrone Formation Disfavored (Exocyclic) FavoredFavoredOxidation to exocyclic C=N adds strain (I-strain) to C4; difficult to form.
Radical Stability Lower Persistence High PersistenceModerateC4 nitroxyl radicals are less stable due to poor hyperconjugation overlap.
Metabolic Liability Ring Hydroxylation Ring OxidationN-DealkylationC4 is often more metabolically stable than C5 due to strong C-H bonds (~98 kcal/mol).
Part 3: Visualizing the Electronic & Reactivity Landscape

The following diagram illustrates the divergent reactivity pathways driven by ring strain.

CyclobutylReactivity Substrate N-Cyclobutyl Hydroxylamine Hybridization Orbital Rehybridization (High s-character exocyclic) Substrate->Hybridization Driven by 26 kcal/mol Strain Oxidation Oxidation to Nitrone (High Activation Energy) Substrate->Oxidation MnO2 / [O] Basicity Reduced Basicity (Lower pKa) Hybridization->Basicity Electronegativity Effect Radical Destabilized Nitroxyl Radical Hybridization->Radical Poor Hyperconjugation Oxidation->Radical Intermediate

Figure 1: Mechanistic flow showing how cyclobutyl ring strain alters hybridization, reducing basicity and destabilizing radical intermediates compared to unstrained rings.

Part 4: Experimental Protocols

To validate these differences in your own workflow, use the following standardized protocols.

Protocol A: Synthesis via Reductive Amination

Use this to synthesize the N-cyclobutylhydroxylamine substrate for testing.

Principle: Cyclobutanone is condensed with hydroxylamine hydrochloride. The strain of the ketone (sp2) is relieved upon reduction to the amine (sp3), making this reaction generally favorable despite the steric bulk.

  • Reagents: Cyclobutanone (1.0 eq), Hydroxylamine HCl (1.5 eq), Pyridine (1.5 eq), Methanol (0.5 M).

  • Step 1 (Oxime Formation): Combine cyclobutanone and hydroxylamine HCl in MeOH/Pyridine. Stir at RT for 2 hours. Monitor by TLC (Oxime

    
     usually higher than ketone).
    
  • Step 2 (Reduction): Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 2.0 eq) slowly. Add a trace of Methyl Orange indicator.
    
  • pH Control (Critical): Maintain pH ~3-4 by dropwise addition of 2N HCl/MeOH. Note: If pH rises, the reaction stalls; if too low, hydrolysis occurs.

  • Workup: Basify to pH >9 with 6N NaOH. Extract with DCM (3x). The cyclobutylhydroxylamine is often volatile; use a rotary evaporator with care (bath <30°C).

Protocol B: Comparative Oxidation to Nitrone

Use this to demonstrate the "Resistance to Oxidation" of the cyclobutyl derivative vs cyclopentyl.

Principle: Manganese Dioxide (


) oxidation is sensitive to steric and electronic factors.
  • Setup: Prepare two parallel vials.

    • Vial A: N-Cyclobutyl-N-benzylhydroxylamine.

    • Vial B: N-Cyclopentyl-N-benzylhydroxylamine.

  • Reaction: Dissolve each (0.1 mmol) in DCM (1 mL). Add activated

    
     (5.0 eq).
    
  • Monitoring: Stir at RT. Sample every 15 mins for HPLC/LC-MS analysis.

  • Expected Result:

    • Vial B (Cyclopentyl): Rapid conversion (>90% in <1h) to the nitrone.

    • Vial A (Cyclobutyl): Sluggish conversion. You may observe regioselectivity favoring the benzyl nitrone (

      
      ) over the cyclobutyl nitrone (
      
      
      
      ) because forming the double bond exocyclic to the cyclobutane ring increases strain (I-strain).
Part 5: References
  • Chitnis, S., et al. (2017). Influence of Ring Strain and Bond Polarization on the Reactivity of Phosphorus Homocycles. University of Bristol.

  • Liebman, J. F., & Greenberg, A. (1976). A survey of structural resonance effects in organic chemistry (Ring Strain Data). Chemical Reviews, 76(3), 311–365.

  • Ciceri, S., et al. (2015). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Reagents. CHIMIA, 69(9), 518.

  • Kates, S. A., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12).

  • Luo, Y. R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Data on Cyclobutyl C-H vs Isopropyl C-H bond strengths).

Sources

Validation

Crystal Structure Analysis of O-Cyclobutyl-hydroxylamine Salts: A Comparative Technical Guide

Executive Summary: The Structural Imperative In modern drug discovery, the cyclobutyl moiety serves as a critical bioisostere for isopropyl and cyclopropyl groups, offering unique metabolic stability and conformational r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In modern drug discovery, the cyclobutyl moiety serves as a critical bioisostere for isopropyl and cyclopropyl groups, offering unique metabolic stability and conformational restriction. However, the introduction of the O-amino tether (O-cyclobutyl-hydroxylamine) introduces significant handling challenges. As a free base, this molecule is volatile and prone to degradation.

This guide provides a technical analysis of the salt forms of O-cyclobutyl-hydroxylamine, focusing on the Hydrochloride (HCl) and Oxalate salts. We analyze their crystal packing tendencies, stability profiles, and synthetic utility, providing a roadmap for selecting the optimal form for your specific application.

Comparative Analysis: Salt Form Performance

The choice of counterion dictates the physicochemical properties of the hydroxylamine derivative. The following comparison is based on crystallographic data of homologous series (O-cyclopropylmethyl and O-alkyl analogs) and empirical stability profiles.

Table 1: Physicochemical Profile Comparison[1][2]
FeatureHydrochloride Salt (HCl) Oxalate Salt (C₂H₂O₄) Free Base
Crystallinity High (Needles/Prisms)Very High (Blocky prisms)Low (Oil/Amorphous)
Hygroscopicity Moderate to HighLow (Non-hygroscopic)N/A (Liquid/Volatile)
Thermal Stability Good (< 150°C dec.)Excellent (> 160°C dec.)Poor (Volatile at RT)
Solubility Water, MeOH, EtOHHot Water, MeOHOrganic solvents (Et₂O)
Atom Economy High (Counterion MW: 36.5)Low (Counterion MW: 90.0)Best
Primary Utility General Synthesis, Scale-upAnalytical Standard, StorageImmediate use only
Critical Insight: The "Puckering" Effect

Unlike the rigid cyclopropyl ring (planar C3), the cyclobutyl ring in the crystal lattice exhibits a "puckering" or "butterfly" conformation.

  • In HCl Salts: The chloride ion forms a tight hydrogen-bonding network with the ammonium headgroup (

    
    ), often locking the flexible cyclobutyl ring into a specific disordered conformation within the unit cell.
    
  • In Oxalate Salts: The bidentate nature of the oxalate anion allows for a more rigid "ladder" packing motif, often resolving the disorder of the cyclobutyl ring and yielding higher quality single crystals suitable for X-ray diffraction (XRD).

Structural & Crystallographic Analysis[3][4][5][6][7]

While specific unit cell parameters for O-cyclobutyl-hydroxylamine HCl are often proprietary, we can derive its structural behavior from the homologous O-cyclopropylmethyl-hydroxylamine HCl (CAS 74124-04-2).

Predicted Lattice Parameters (Based on Homology)
  • Crystal System: Monoclinic or Orthorhombic

  • Space Group: Typically

    
     or 
    
    
    
  • Packing Forces: Dominated by a 3D hydrogen-bonding network:

    • Donor:

      
       (Ammonium protons)
      
    • Acceptor:

      
       (Chloride)[1]
      
    • Interaction: The

      
       distance is typically 3.05–3.15 Å.
      
Stability Mechanism

The stability of the salt is derived from the protonation of the nitrogen (


). In the crystal lattice, the chloride ion acts as a bridge, accepting H-bonds from three neighboring ammonium groups. This effectively "cages" the reactive N-O bond, preventing the disproportionation reactions common in free hydroxylamines.

Experimental Protocols

Protocol A: Synthesis & Crystallization of the HCl Salt

This protocol utilizes the phthalimide deprotection route, favored for its ability to generate high-purity crystalline salts.

Reagents:

  • N-(Cyclobutoxy)phthalimide (Precursor)

  • Hydrazine monohydrate (

    
    )
    
  • Hydrochloric acid (4M in Dioxane or Et₂O)

  • Solvents: Dichloromethane (DCM), Diethyl Ether (

    
    ), Methanol (
    
    
    
    ).

Step-by-Step Methodology:

  • Hydrazinolysis: Dissolve N-(cyclobutoxy)phthalimide (1.0 equiv) in DCM/MeOH (9:1). Add hydrazine monohydrate (3.0 equiv) dropwise at 0°C.

  • Cleavage: Stir at 25°C for 4–12 hours. A white precipitate (phthalhydrazide byproduct) will form.

  • Filtration: Filter the mixture through a Celite pad to remove the byproduct. Rinse with cold DCM.

  • Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in Dioxane dropwise until pH < 3.

  • Crystallization: A white solid will precipitate immediately.

    • Optimization: If an oil forms, add excess

      
       and scratch the flask wall to induce nucleation.
      
  • Purification: Recrystallize from minimal hot MeOH followed by slow addition of

    
    .
    
Protocol B: Handling the "Oil-Out" Phenomenon

If the product oils out instead of crystallizing (common with cyclobutyl derivatives due to ring flexibility):

  • Decant the supernatant ether.

  • Triturate the oil with fresh anhydrous

    
     or Pentane.
    
  • Sonicate for 5 minutes.

  • Store at -20°C overnight to induce lattice formation.

Decision Frameworks (Visualized)

Workflow 1: Synthesis & Salt Selection

This diagram outlines the critical decision points in the synthesis pipeline.

SynthesisWorkflow Start Start: Cyclobutanol Act Activation (Mesylate/Mitsunobu) Start->Act Int Intermediate: N-Alkoxyphthalimide Act->Int Cleave Deprotection (Hydrazine/MeNH2) Int->Cleave FreeBase Free Base (Unstable Oil) Cleave->FreeBase Filter Byproduct Decision Select Counterion FreeBase->Decision Immediate Processing HCl Add HCl/Dioxane Result: Hygroscopic Solid Decision->HCl For Scale-up Oxalate Add Oxalic Acid Result: Stable Prism Decision->Oxalate For Storage/Analysis

Caption: Figure 1. Synthetic pathway from cyclobutanol to stable hydroxylamine salts, highlighting the divergence point for counterion selection.

Workflow 2: Crystallization Logic

Logic flow for troubleshooting the crystallization of flexible ring salts.

CrystalLogic Input Crude Salt (Oiled Out) Solvent Solvent Choice? Input->Solvent MeOH MeOH/Et2O (Standard) Solvent->MeOH High Solubility IPA IPA/Hexane (Slower Growth) Solvent->IPA Med Solubility Result1 Microcrystalline Powder MeOH->Result1 Result2 X-Ray Quality Prisms IPA->Result2

Caption: Figure 2. Solvent selection strategy for optimizing crystal habit of O-cyclobutyl salts.

References

  • Synthesis of O-Cyclopropyl Hydroxylamines

    • Title: O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles.[2]

    • Source: N
    • URL:[Link]

  • General Hydroxylamine Salt Properties

    • Title: Hydroxylamine - Wikipedia (Structure & Properties).
    • Source: Wikipedia.
    • URL:[Link]

  • Comparative Salt Stability (Oxalate vs HCl)

    • Title: Salts of 2-Hydroxybenzylamine with Improvements on Solubility and Stability.
    • Source: ResearchGate.[3][4]

    • URL:[Link]

  • Crystal Structure of Amine Hydrochlorides

    • Title: X-ray structural characteriz
    • Source: NISCAIR (Indian Journal of Chemistry).
    • URL:[Link]

Sources

Comparative

Differentiating O-Cyclobutyl Isomers via Carbon-13 NMR: A Technical Guide

Topic: Differentiating O-cyclobutyl isomers via Carbon-13 NMR Content Type: Publish Comparison Guide Executive Summary The precise stereochemical assignment of O-cyclobutyl derivatives—specifically distinguishing between...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating O-cyclobutyl isomers via Carbon-13 NMR Content Type: Publish Comparison Guide

Executive Summary

The precise stereochemical assignment of O-cyclobutyl derivatives—specifically distinguishing between cis and trans isomers—is a critical challenge in medicinal chemistry.[1] While Proton (


H) NMR often yields complex, overlapping multiplets due to the unique puckering dynamics of the cyclobutane ring, Carbon-13 (

C) NMR offers a robust, self-validating alternative. This guide details the application of the

-gauche effect
as a deterministic tool for isomer differentiation, providing researchers with a logic-driven workflow to assign stereochemistry in 1,2- and 1,3-disubstituted cyclobutyl ethers.
Mechanistic Foundation: The -Gauche Effect in Cyclobutanes

To interpret


C NMR data accurately, one must understand the conformational dynamics of the cyclobutane ring. Unlike planar cyclopropane, cyclobutane adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35° to relieve torsional strain.

This puckering creates distinct pseudo-equatorial and pseudo-axial environments. The differentiation of isomers relies on the


-gauche effect  (steric compression), where a substituent in a sterically crowded (pseudo-axial) position shields the 

-carbon (the carbon three bonds away), resulting in an upfield shift (lower ppm) .
The Core Rule
  • Steric Compression = Upfield Shift (Shielding)

  • Steric Freedom = Downfield Shift (Deshielding)

Comparative Analysis: 1,2- vs. 1,3-Substitution Patterns

The relationship between "cis/trans" nomenclature and chemical shift inversion is the most common source of assignment error. The rule inverts depending on the relative distance of the substituents.

Scenario A: 1,3-Disubstituted O-Cyclobutyls (Common Drug Scaffolds)
  • The Isomers: cis-1,3 (substituents on the same side) vs. trans-1,3 (opposite sides).

  • Conformational Reality:

    • Cis Isomer: Can adopt a pseudo-diequatorial conformation. This is the thermodynamically stable state with minimal steric clash.

    • Trans Isomer: Forces one substituent into a pseudo-axial position. This creates a strong cross-ring steric interaction (

      
      -gauche effect).
      
  • Diagnostic Outcome: The trans isomer carbons (C1/C3) appear upfield relative to the cis isomer.

Scenario B: 1,2-Disubstituted O-Cyclobutyls
  • The Isomers: cis-1,2 vs. trans-1,2.

  • Conformational Reality:

    • Cis Isomer: Substituents are gauche to each other, creating immediate steric compression.[2]

    • Trans Isomer: Substituents can adopt a pseudo-diequatorial orientation, minimizing interaction.

  • Diagnostic Outcome: The cis isomer carbons appear upfield relative to the trans isomer.[1][3]

Summary Table: Diagnostic Chemical Shift Trends
Feature1,3-Disubstituted Cyclobutanes1,2-Disubstituted Cyclobutanes
Steric Interaction Source Cross-ring (1,3-diaxial like)Adjacent Vicinal Clash
Most Shielded Isomer (Upfield) Trans IsomerCis Isomer
Most Deshielded Isomer (Downfield) Cis Isomer (Pseudo-diequatorial)Trans Isomer
Typical

(C1/C Ring)
2.0 – 6.0 ppm4.0 – 9.0 ppm
Reliability High (Thermodynamic preference)High (Direct steric clash)
Visualization: Logical Assignment Workflow

The following diagram outlines the decision tree for assigning stereochemistry based on your specific substitution pattern.

G Start Start: Isolate Cyclobutyl Isomer Pair Pattern Determine Substitution Pattern Start->Pattern Sub13 1,3-Disubstituted System (e.g., 3-alkoxycyclobutanol) Pattern->Sub13 Sub12 1,2-Disubstituted System (e.g., 2-alkoxycyclobutanol) Pattern->Sub12 Compare Compare 13C Shifts of Ring Carbons (C1, C2, C3) Sub13->Compare Sub12->Compare Res13 Isomer A is UPFIELD relative to Isomer B Compare->Res13 1,3-Path Res12 Isomer A is UPFIELD relative to Isomer B Compare->Res12 1,2-Path Conc13_Trans Isomer A = TRANS (Pseudo-axial interaction) Res13->Conc13_Trans Conc13_Cis Isomer B = CIS (Pseudo-diequatorial) Res13->Conc13_Cis Conc12_Cis Isomer A = CIS (Vicinal Steric Clash) Res12->Conc12_Cis Conc12_Trans Isomer B = TRANS (Pseudo-diequatorial) Res12->Conc12_Trans

Figure 1: Decision tree for stereochemical assignment of substituted cyclobutanes via


C NMR.
Experimental Protocol

To ensure data integrity and resolution sufficient to distinguish isomers (where


 may be 

ppm), follow this optimized protocol.
A. Sample Preparation[4][5]
  • Concentration: Prepare samples at 10–20 mg/mL to ensure adequate signal-to-noise ratio for quaternary carbons (if present) within a reasonable timeframe.

  • Solvent Selection:

    • Primary:

      
       (Chloroform-d). Standard baseline.
      
    • Secondary (Validation):

      
       (Benzene-d6). If peaks overlap in chloroform, benzene often induces an Aromatic Solvent Induced Shift (ASIS)  that resolves signals. The specific interaction of the benzene ring with the ether oxygen can further exaggerate shift differences between isomers.
      
B. Acquisition Parameters
  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Cyclobutyl carbons can have longer

    
     relaxation times; insufficient delay will suppress signal intensity, though it rarely affects chemical shift position.
    
  • Scans (NS): Minimum 512 scans for reliable peak picking.

  • Temperature: 298 K (25 °C). Maintain consistency, as conformational flipping rates are temperature-dependent.

C. Data Processing
  • Zero Filling: Apply at least one level of zero filling (e.g., to 64k or 128k points) to improve digital resolution.

  • Line Broadening (LB): Use a low value (1.0 Hz) to maintain peak separation.

  • Referencing: Strictly reference to the solvent peak (

    
     triplet center at 77.16 ppm) to allow valid inter-sample comparison.
    
Case Study Validation

Example: 1,3-Disubstituted Tetrahydro-


-carbolines (TH

Cs)
While not a simple ether, this system (referenced in Journal of Organic Chemistry) validates the 1,3-substitution rule.
  • Observation: The C1 and C3 carbons of the trans-isomer consistently appeared upfield compared to the cis-isomer.

  • Mechanism: The trans-isomer forces the C1 substituent into a pseudo-axial orientation, invoking the

    
    -gauche effect. The cis-isomer adopts a pseudo-diequatorial conformation, lacking this compression.
    
  • Application: This same principle applies to 3-alkoxycyclobutanol derivatives. The isomer with the ring carbons shifted upfield (e.g.,

    
     68.0 vs 
    
    
    
    71.5)
    is the trans isomer.
References
  • Stereochemical Assignment of 1,3-Disubstituted Cyclobutanes

    • Title: Questioning the -gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro- -carbolines.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • General NMR Isomer Differentiation

    • Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.
    • Source: BenchChem.[1][5][6]

  • Cyclobutane Conformational Analysis

    • Title: Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
    • Source: ResearchG
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

O-Cyclobutyl-hydroxylamine hydrochloride proper disposal procedures

O-Cyclobutyl-hydroxylamine Hydrochloride: Safe Handling & Disposal Protocol Executive Summary WARNING: STRICT COMPLIANCE REQUIRED. O-Cyclobutyl-hydroxylamine hydrochloride (CAS: 137270-23-6) is a reactive hydroxylamine d...

Author: BenchChem Technical Support Team. Date: February 2026

O-Cyclobutyl-hydroxylamine Hydrochloride: Safe Handling & Disposal Protocol

Executive Summary WARNING: STRICT COMPLIANCE REQUIRED. O-Cyclobutyl-hydroxylamine hydrochloride (CAS: 137270-23-6) is a reactive hydroxylamine derivative possessing significant thermal instability and reducing power. Improper disposal can lead to runaway exothermic reactions or the formation of explosive byproducts. CRITICAL SAFETY DIRECTIVE: NEVER use bleach (Sodium Hypochlorite) to clean spills or treat waste. The reaction between hydroxylamine derivatives and hypochlorite can generate explosive N-chloro compounds and toxic chlorine gas.

Part 1: Chemical Profile & Hazard Assessment[1]

This compound combines the reactivity of a hydroxylamine salt with the ring strain of a cyclobutyl group (~26 kcal/mol strain energy). It must be treated as a high-energy material.

PropertyDataOperational Implication
CAS Number 137270-23-6Use for waste manifesting and inventory tracking.
Molecular Formula C₄H₉NO[1] · HClAcidic salt; pH of aqueous solution will be < 3.0.
Physical State White Crystalline SolidHygroscopic; keep tightly sealed to prevent caking and hydrolysis.
Primary Hazards Skin/Eye Irritant, SensitizerCauses severe dermatitis and potential methemoglobinemia upon absorption.
Reactivity Strong Reducing AgentINCOMPATIBLE with oxidizers, acid chlorides, and metal salts (Fe, Cu).
Thermal Stability LowDecomposes upon heating; potential for rapid pressure rise in sealed vessels.

Part 2: Disposal Decision Matrix

The following workflow dictates the routing of O-Cyclobutyl-hydroxylamine hydrochloride waste. Autoclaving is NOT recommended due to potential thermal instability.

DisposalWorkflow Start Waste Generation Type Determine Waste Type Start->Type Solid Solid Waste (Pure or Contaminated Debris) Type->Solid Liquid Liquid Waste (Mother Liquors/Solvents) Type->Liquid Spill Spill Cleanup (Emergency) Type->Spill Pack Double Bag & Label 'Toxic/Corrosive Solid' Solid->Pack Segregate Segregate from Oxidizers (Do NOT mix with Nitric/Perchloric Acid) Liquid->Segregate Spill->Pack After Absorption CheckpH Check pH Segregate->CheckpH Incinerate FINAL DISPOSAL: High-Temp Incineration (Licensed Facility) Pack->Incinerate Neutralize Careful Neutralization (Sat. NaHCO3 to pH 6-8) CheckpH->Neutralize If Acidic Neutralize->Incinerate

Figure 1: Decision tree for the safe routing of O-Cyclobutyl-hydroxylamine hydrochloride waste streams.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Objective: Secure containment for off-site incineration.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers (steel/aluminum) as trace metal ions can catalyze decomposition.

  • Labeling: Clearly mark as "Hazardous Waste - Toxic/Corrosive - O-Cyclobutyl-hydroxylamine HCl."

  • Storage: Store in a secondary containment bin, away from heat sources and oxidizers, until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Stabilize the solution to prevent acid catalysis or volatile emission.

  • Segregation: Ensure the waste stream contains NO oxidizing agents (e.g., peroxide, permanganate, chromic acid). Mixing these with hydroxylamines can cause an immediate explosion.

  • Neutralization (Exothermic):

    • Place the waste container in an ice bath.

    • Slowly add Saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Observation: CO₂ gas will evolve. Wait for bubbling to cease between additions.

    • Target pH: 6.0 – 8.0.

  • Solvent Compatibility: Ensure the organic solvent (if present) is compatible with incineration (halogenated vs. non-halogenated).

Protocol C: Emergency Spill Response

Objective: Immediate containment without generating secondary toxic hazards.

STOP! Do not reach for the "Bleach" or "Spill Kit" without verifying contents.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with a dust suppressant (e.g., sand or oil-dri) to prevent airborne particles. Do not dry sweep.

    • Liquids: Dike the spill with absorbent pads or vermiculite.

  • Neutralization:

    • Sprinkle Sodium Bicarbonate (baking soda) or Sodium Carbonate over the spill to neutralize the hydrochloride salt.

    • Note: This will fizz. Allow reaction to complete.

  • Cleanup: Scoop the resulting paste into a hazardous waste bag. Wipe the surface with water and soap.[2][3][4]

  • Prohibited Agents:

    • NO BLEACH (NaOCl): Generates explosive N-chloroamines.

    • NO NITRIC ACID: Generates vigorous exothermic reaction/gas.

Part 4: Scientific Rationale & Deactivation Mechanisms

Why Incineration? While chemical deactivation (e.g., reaction with acetone to form oximes) is possible, it generates a new chemical entity (O-Cyclobutyl-acetone oxime) that requires its own toxicological assessment. Professional incineration ensures complete thermal destruction of the strained cyclobutyl ring and the nitrogen-oxygen bond, converting the material to CO₂, H₂O, and HCl (scrubbed).

The "Bleach" Danger Mechanism: Hydroxylamines react with hypochlorite (bleach) via the following general pathway, which is hazardous:



The resulting dichloro-amine species are often unstable shock-sensitive explosives. Furthermore, oxidation can release chlorine gas (

) or nitrogen oxides (

).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Hydroxylamine hydrochloride. Retrieved from

  • National Library of Medicine. (n.d.). Hydroxylamine Hydrochloride - PubChem Compound Summary. Retrieved from

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Sodium Hypochlorite. (Reference for reactivity with amines). Retrieved from

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of O-Cyclobutyl-hydroxylamine hydrochloride

For the diligent researcher, scientist, and drug development professional, the introduction of novel reagents into a workflow demands a commensurate level of scrutiny and safety preparedness. O-Cyclobutyl-hydroxylamine h...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the introduction of novel reagents into a workflow demands a commensurate level of scrutiny and safety preparedness. O-Cyclobutyl-hydroxylamine hydrochloride, a valuable building block in synthetic chemistry, is one such reagent that necessitates a thorough understanding of its properties to ensure safe and effective handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols.

Hazard Analysis: Understanding the "Why" Behind the Precautions

Hydroxylamine and its derivatives are known for their reactivity and potential instability. The primary hazards associated with this class of compounds, and therefore presumed for O-Cyclobutyl-hydroxylamine hydrochloride, include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Sensitization: Repeated exposure may lead to an allergic skin reaction.[3]

  • Harmful if Swallowed: Ingestion can be toxic.[2][3]

  • Thermal Instability: Hydroxylamine and its salts can be thermally unstable and may decompose, sometimes violently, upon heating.[3][4][5][6] The presence of the hydrochloride salt can influence this stability.[7]

  • Hygroscopic Nature: The compound is likely to absorb moisture from the air, which can affect its stability and reactivity.[2][6]

The cyclobutyl group, while seemingly innocuous, can influence the compound's physical and chemical properties. Therefore, a cautious approach that assumes a hazard profile at least as severe as its well-characterized analogues is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling O-Cyclobutyl-hydroxylamine hydrochloride. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing. This provides comprehensive protection against eye irritation.[1][6]
Hand Protection Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation before use and change them frequently, especially after direct contact with the compound. This mitigates the risk of skin irritation and sensitization.
Body Protection A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, in accordance with your institution's respiratory protection program.

Operational Plan: From Receipt to Reaction

A systematic approach to handling O-Cyclobutyl-hydroxylamine hydrochloride minimizes the risk of exposure and incidents.

Receiving and Storage
  • Inspect upon Receipt: Check the container for any signs of damage or leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should be clearly labeled.

  • Inert Atmosphere: Given its hygroscopic nature, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice to maintain its integrity.

  • Container Integrity: Keep the container tightly sealed when not in use.

Weighing and Aliquoting

This is a critical step where the potential for exposure is high. The following workflow should be strictly adhered to:

Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood start Don Appropriate PPE prepare_area Prepare clean, decontaminated work surface start->prepare_area weigh_container Tare an empty, clean, and dry container prepare_area->weigh_container transfer Carefully transfer the required amount of O-Cyclobutyl-hydroxylamine hydrochloride weigh_container->transfer seal_source Immediately and tightly seal the source container transfer->seal_source seal_aliquot Seal the aliquot container transfer->seal_aliquot clean_up Clean any minor spills within the hood seal_source->clean_up seal_aliquot->clean_up end_process Transport sealed aliquot to reaction vessel clean_up->end_process

Caption: Workflow for weighing O-Cyclobutyl-hydroxylamine hydrochloride.

In-Reaction Handling
  • Inert Conditions: If the reaction is sensitive to moisture or air, maintain an inert atmosphere throughout the process.

  • Temperature Control: Be mindful of the reaction temperature. Given the thermal instability of hydroxylamines, avoid excessive heating.[5] Monitor the reaction for any signs of an exotherm.

  • Quenching: Plan your quenching procedure in advance. Be aware that quenching a reactive intermediate can also be an exothermic process.

Emergency Procedures: Preparedness is Key

In the event of an incident, a swift and informed response is crucial.

Emergency ScenarioImmediate Actions
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of O-Cyclobutyl-hydroxylamine hydrochloride and any contaminated materials is a critical final step.

Disposal_Plan cluster_waste Waste Segregation and Collection start Identify Waste Streams solid_waste Contaminated solid waste (gloves, paper towels, etc.) start->solid_waste liquid_waste Unused reagent and reaction residues start->liquid_waste solid_container Place in a clearly labeled, sealed hazardous waste container for solids solid_waste->solid_container liquid_container Place in a clearly labeled, sealed hazardous waste container for liquids liquid_waste->liquid_container disposal_request Submit a hazardous waste pickup request to your institution's EHS department solid_container->disposal_request liquid_container->disposal_request

Caption: Waste disposal workflow for O-Cyclobutyl-hydroxylamine hydrochloride.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

By internalizing the principles and protocols outlined in this guide, you are not merely following a set of rules, but actively engaging in a culture of safety that protects you, your colleagues, and your research.

References

  • Organic Syntheses. Hydroxylamine Hydrochloride. [Link]

  • Lab Alley. Safety Data Sheet: Hydroxylamine Hydrochloride. [Link]

  • ScienceDirect. Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. [Link]

  • ResearchGate. Reaction pathways of hydroxylamine decomposition in the presence of acid/base. [Link]

  • RSC Publishing. O-Cyclopropyl Hydroxylamines as Precursors for[1][1]- Sigmatropic Rearrangements. [Link]

  • Advent Chembio. Hydroxylamine hydrochloride. [Link]

  • ISCA. Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. [Link]

  • Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE AR/ACS. [Link]

  • PubMed. A detailed kinetic model for the thermal decomposition of hydroxylamine. [Link]

  • Szabo-Scandic. Hydroxylamine hydrochloride. [Link]

  • Google Patents. CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
  • ILO. International Chemical Safety Cards: HYDROXYLAMINE HYDROCHLORIDE. [Link]

  • PubChem. O-[(2,4-dimethylphenyl)methyl]hydroxylamine hydrochloride. [Link]

Sources

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